1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol: A Technical Guide to Its Chemical Properties, Synthesis, and Applications
Executive Summary The compound (CAS: 1461709-04-5) is a highly versatile, halogenated secondary alcohol containing an isopropoxy ether linkage[1][2]. In modern medicinal chemistry, aryl-alkoxy-ethanol derivatives serve a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (CAS: 1461709-04-5) is a highly versatile, halogenated secondary alcohol containing an isopropoxy ether linkage[1][2]. In modern medicinal chemistry, aryl-alkoxy-ethanol derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors. Its unique substitution pattern provides a finely tuned balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in Table 1.
Table 1: Key Physicochemical Properties
Property
Value
Implication for Drug Design
Molecular Formula
C₁₁H₁₄ClFO₂
Defines the stoichiometric baseline.
Molecular Weight
232.68 g/mol
Low molecular weight; ideal for fragment-based drug discovery (FBDD).
Estimated LogP
~2.6
Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Provides a highly directional interaction point for target binding.
Hydrogen Bond Acceptors
3 (F, -OH, -O-)
Facilitates interactions with kinase hinge regions or GPCR binding pockets.
Rotatable Bonds
5
Balances conformational flexibility with entropic penalty upon binding.
Structural and Mechanistic Rationale
The architectural design of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is divided into three functional domains, each contributing specific physicochemical and pharmacological properties.
The 4-Chloro-3-fluorophenyl Moiety: The incorporation of orthogonal halogens (Cl and F) serves a dual purpose. Fluorine at the meta-position strongly withdraws electron density via the inductive effect, modulating the pKa of adjacent functional groups, while the para-chloro substituent occupies the metabolic "soft spot," preventing rapid CYP450-mediated aromatic oxidation. Furthermore, the halogens can participate in orthogonal halogen bonding with protein backbone carbonyls.
The Secondary Alcohol: This serves as both a hydrogen bond donor and acceptor. Crucially, it introduces a chiral center (yielding R and S enantiomers), which can be exploited for stereospecific target engagement. Synthetically, it acts as a handle for further derivatization (e.g., mesylation, fluorination, or esterification).
The Isopropoxy Group: The branched ether provides steric bulk that shields the adjacent methylene from metabolic attack while acting as a lipophilic hydrogen bond acceptor.
Structural rationale and physicochemical contributions of the compound's key functional moieties.
Synthetic Methodology: Regioselective Epoxide Ring Opening
The most efficient and scalable route to synthesize this compound begins with [3][4].
Causality Behind Experimental Choices:
To achieve the desired secondary alcohol, the epoxide must be opened regioselectively. We employ a base-catalyzed ring opening using sodium isopropoxide in isopropanol. This choice is highly deliberate: proceeds strictly via an Sₙ2 mechanism[5]. The bulky isopropoxide nucleophile attacks the less sterically hindered terminal carbon (C2) of the oxirane. If acid catalysis were used, the reaction would proceed via an Sₙ1-like transition state, where the developing positive charge is stabilized at the benzylic position (C1), leading to nucleophilic attack at C1 and the undesired formation of the primary alcohol regioisomer.
Synthesis workflow of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol via epoxide opening.
Step-by-Step Protocol: Self-Validating Synthesis
Reagent Preparation: In an oven-dried, argon-purged flask, dissolve sodium metal (1.2 equivalents) in anhydrous isopropanol (0.5 M) at 0 °C. Rationale: Fresh preparation ensures a strictly anhydrous alkoxide, preventing competitive attack by hydroxide which would yield a diol impurity.
Epoxide Addition: Once the sodium has completely reacted, slowly add 2-(4-chloro-3-fluorophenyl)oxirane (1.0 equivalent) dropwise over 15 minutes. Rationale: Dropwise addition controls the exotherm and maintains a high nucleophile-to-electrophile ratio, suppressing epoxide homopolymerization.
Reaction Execution: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).
Quenching: Cool the reaction to 0 °C and quench by adding saturated aqueous NH₄Cl. Rationale: NH₄Cl neutralizes the strongly basic alkoxide without introducing highly acidic conditions that could inadvertently cleave the newly formed ether linkage.
Extraction & Drying: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 5% to 20% EtOAc in hexanes to isolate the pure secondary alcohol.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, the following analytical signatures should be validated:
¹H NMR (400 MHz, CDCl₃): The diagnostic benzylic proton (CH-OH) will appear as a distinct doublet of doublets (dd) or multiplet around 4.60–4.80 ppm. The isopropoxy methine proton will present as a septet near 3.60 ppm, while the two methyl groups of the isopropoxy moiety will appear as overlapping doublets around 1.15–1.20 ppm.
¹³C NMR (100 MHz, CDCl₃): The benzylic carbon (C1) is expected near 72–74 ppm, and the ether methylene (C2) around 75–77 ppm. The aromatic carbons will show characteristic C-F coupling (doublets) for the carbons ortho and meta to the fluorine atom.
LC-MS (ESI+): The exact mass is 232.0666 Da. Expect to observe the [M+H]⁺ peak at m/z 233.07, or a prominent fragment at m/z 215.06 corresponding to the loss of water ([M-H₂O+H]⁺), which is highly characteristic of benzylic alcohols under electrospray ionization.
References
American Elements. 2-(4-chloro-3-fluorophenyl)oxirane (CAS 1340088-22-3) Material Data. Retrieved from:[Link]
Industrial & Engineering Chemistry Research (ACS Publications). Comparison of the Effect of a Nucleophile on Epoxide Ring Opening Catalyzed by Potassium tert-Butoxide or Tris(pentafluorophenyl)borane. (2024). Retrieved from:[Link]
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol: A Technical Guide to Structural Logic and Regioselective Synthesis
Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule scaffolds relies heavily on optimizing physicochemical properties while maintaining precise spatial geometries for target engag...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the rational design of small-molecule scaffolds relies heavily on optimizing physicochemical properties while maintaining precise spatial geometries for target engagement. 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461709-04-5) is a highly specialized, versatile chiral building block. Featuring a halogenated aryl ring, a benzylic stereocenter, and a lipophilic ether linkage, this molecule serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and advanced
β
-blocker analogs.
This whitepaper provides an in-depth analysis of the molecule’s pharmacophore logic, details a self-validating regioselective synthetic workflow, and outlines the analytical protocols required for rigorous structural verification.
Physicochemical Profiling & Pharmacophore Logic
The molecular architecture of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is deliberately modular. Each functional group plays a causal role in modulating the compound's pharmacokinetics (PK) and pharmacodynamics (PD).
Quantitative Physicochemical Data
To facilitate rapid assessment for drug development professionals, the core physicochemical parameters are summarized below:
Property
Value
Structural Implication
Chemical Formula
C11H14ClFO2
Optimal low-molecular-weight fragment.
Molecular Weight
232.68 g/mol
Well within Lipinski’s Rule of 5; ensures high ligand efficiency.
Predicted logP
~2.8
Ideal lipophilicity for membrane permeability and CNS penetration.
H-Bond Donors (HBD)
1 (Hydroxyl)
Facilitates specific target anchoring (e.g., kinase hinge regions).
H-Bond Acceptors (HBA)
2 (Hydroxyl, Ether)
Enhances aqueous solubility relative to pure hydrocarbons.
Topological PSA
29.5 Ų
Highly favorable for blood-brain barrier (BBB) crossing.
Structural Causality in Drug Design
The 4-Chloro-3-fluorophenyl Motif: The strategic placement of halogens is not merely for steric bulk. The highly electronegative fluorine at the meta position withdraws electron density from the ring, increasing metabolic stability against CYP450-mediated oxidation. Furthermore, the para-chlorine atom frequently participates in directional halogen bonding (a
σ
-hole interaction) with backbone carbonyls deep within hydrophobic protein pockets .
The Isopropoxy (Propan-2-yloxy) Group: The addition of the branched isopropyl ether at C2 serves a dual purpose. It acts as a flexible, lipophilic shield that protects the ether oxygen from rapid enzymatic cleavage, while simultaneously fine-tuning the overall logP of the molecule.
The Ethan-1-ol Core: The benzylic hydroxyl group at C1 introduces a chiral center. In biological systems, stereospecificity is paramount; this hydroxyl acts as a critical hydrogen-bond donor/acceptor that dictates the orientation of the aryl ring within a receptor's binding site.
Figure 1: Pharmacophore logic and structural motifs of the 1-aryl-2-alkoxyethanol scaffold.
Regioselective Synthetic Methodology
Synthesizing this molecule requires strict regiocontrol. The most robust route involves the formation of an epoxide intermediate followed by a nucleophilic ring-opening.
The Causality of Reaction Conditions:
A common pitfall in epoxide ring-opening is poor regioselectivity. If acidic conditions (e.g., Lewis acids) are used, the transition state takes on an SN1-like character, leading the nucleophile to attack the more stable, more substituted benzylic carbon (C1). This would yield the undesired 2-aryl-2-alkoxyethan-1-ol.
To achieve the desired 1-aryl-2-alkoxyethan-1-ol architecture, the reaction must be driven through a strict SN2 mechanism. By utilizing strongly basic conditions (sodium isopropoxide), steric hindrance becomes the dominating factor. The isopropoxide nucleophile is forced to attack the less hindered terminal carbon (C2), preserving the hydroxyl group at the benzylic C1 position .
Step-by-Step Experimental Protocol
Step 1: Epoxidation via Corey-Chaykovsky Reaction
Charge a flame-dried flask with trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO under an argon atmosphere.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (yielding the sulfur ylide).
Dropwise, add a solution of 4-chloro-3-fluorobenzaldehyde (1.0 eq) in DMSO.
Stir for 2 hours at room temperature. Quench with cold water and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the intermediate 2-(4-chloro-3-fluorophenyl)oxirane .
Step 2: Regioselective Ring-Opening (SN2)
In a separate dry flask, dissolve sodium metal (1.5 eq) in anhydrous isopropanol to generate a solution of sodium isopropoxide (NaOiPr).
Cool the basic solution to 0 °C and add the crude 2-(4-chloro-3-fluorophenyl)oxirane dropwise.
Gradually warm the mixture to 60 °C and stir for 4–6 hours. The steric bulk of the isopropoxide anion ensures exclusive attack at the terminal C2 position.
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl to protonate the resulting alkoxide.
Extract with dichloromethane (DCM), dry, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol .
Figure 2: Regioselective synthetic workflow via epoxide intermediate.
Analytical Validation System
To ensure scientific integrity, the synthesized compound must be validated through a self-consistent analytical system. The shift of the benzylic proton is the primary diagnostic marker for successful regioselective ring-opening.
1H-NMR (400 MHz, CDCl3):
Aryl Protons: Multiplet at
δ
7.10 – 7.45 ppm (3H).
Benzylic CH-OH (C1): Doublet of doublets at
δ
~4.75 ppm (1H). Diagnostic marker: The downfield shift confirms the hydroxyl is at C1, not C2.
Terminal CH2-O (C2): Two distinct multiplets at
δ
~3.40 and 3.55 ppm (2H). These protons are diastereotopic due to the adjacent chiral center at C1.
Observed: ~233.074. The characteristic 3:1 isotopic pattern for the 35Cl/37Cl isotopes will be clearly visible, confirming the retention of the halogenated aryl core .
References
Wilcken, R., Zimmermann, M. O., & Boeckler, F. M. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363-1388. URL:[Link]
Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737-799. URL:[Link]
Foundational
An In-Depth Technical Guide to the Stability and Storage of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: A Profile of a Key Research Intermediate 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a halogenated aromatic alcohol with a mol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of a Key Research Intermediate
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a halogenated aromatic alcohol with a molecular formula of C₁₁H₁₄ClFO₂ and a molecular weight of 232.68 g/mol .[1][2] Its chemical structure, featuring a chiral center at the benzylic alcohol, a chloro- and fluoro-substituted phenyl ring, and an isopropyl ether linkage, makes it a valuable intermediate in medicinal chemistry and drug discovery. The precise stereochemistry of such molecules can be crucial for their biological activity and interactions with target receptors.[3] As this compound is designated for research use only, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity and the reproducibility of experimental results.[1]
This guide provides a comprehensive overview of the factors influencing the stability of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, potential degradation pathways, recommended storage and handling procedures, and a framework for systematic stability assessment in a laboratory setting.
Pillar 1: Intrinsic Stability and Susceptible Moieties
The stability of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is dictated by its constituent functional groups: the secondary benzylic alcohol, the isopropyl ether, and the chloro-fluoro substituted aromatic ring. Each of these presents potential vulnerabilities to degradation under various environmental conditions.
Key Factors Influencing Chemical Stability:
Thermal Stress: While the compound is chemically stable under standard room temperature conditions, elevated temperatures or strong heating can provide the energy needed to overcome activation barriers for degradation reactions. Intense heating can lead to the formation of explosive mixtures with air.
Photostability: Aromatic compounds, particularly those with halogen substituents, can be susceptible to degradation upon exposure to light, especially in the UV spectrum. Photolytic cleavage of the carbon-halogen or other bonds could initiate degradation.
Oxidative Degradation: The secondary alcohol is a prime target for oxidation, which would convert it to the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-2-one.[4] Atmospheric oxygen can be a key driver of this process, which may be accelerated by the presence of metal ion impurities. For similar compounds, storage under an inert atmosphere like nitrogen or argon is often recommended to mitigate oxidative degradation.[5]
Hydrolytic Stability and pH: The ether linkage, while generally stable, can be susceptible to cleavage under strongly acidic conditions. The stability of the compound in aqueous solutions over a range of pH values is a critical parameter, especially for applications in biological assays.
Pillar 2: Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. Based on the structure of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, the following degradation routes are plausible:
Oxidation: The secondary alcohol can be oxidized to form 1-(4-chloro-3-fluorophenyl)propan-2-one. This is a common degradation pathway for secondary alcohols.
Ether Hydrolysis: Under acidic conditions, the isopropyl ether linkage could be hydrolyzed, yielding 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and isopropanol.
Dehalogenation: Reductive dehalogenation, where a chlorine or fluorine atom is replaced by a hydrogen atom, is a possible degradation pathway, particularly under reducing conditions or certain photolytic conditions.[6][7]
Elimination: Dehydration of the alcohol to form an alkene is another potential degradation route, especially at elevated temperatures and in the presence of acid or base catalysts.
Caption: Proposed degradation pathways for the target compound.
Pillar 3: Recommended Storage and Handling Protocols
To ensure the long-term integrity of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, the following storage and handling protocols are recommended, synthesized from best practices for similar chemical entities.
Long-Term Storage (Greater than 6 months):
Parameter
Recommendation
Rationale
Temperature
-20°C
To minimize thermal degradation and slow down all potential chemical reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
To prevent oxidative degradation of the secondary alcohol.
Container
Tightly sealed, amber glass vial or bottle
To protect from light and moisture.[8] Avoid metal containers.
Short-Term Storage (Less than 6 months) and In-Use Handling:
Storage: For routine use, the compound can be stored in a tightly sealed container at 2-8°C, protected from light.
Handling:
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[10][11]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.
Keep away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar molecules.[10][12]
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside the vial.
Framework for a Comprehensive Stability Assessment
A systematic stability testing program is essential to definitively determine the shelf-life and retest period for this compound.[14][15] Such a program should be designed based on the International Council for Harmonisation (ICH) guidelines.[16]
Experimental Workflow for Stability Studies:
A typical stability study involves exposing the compound to various environmental conditions over a predetermined period and analyzing it at specific time points for any changes in its physical and chemical properties.[17][18]
An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
A Predictive Framework for Pharmacological Characterization Executive Summary This document presents a comprehensive technical guide for the investigation of the potential biological activity of the novel chemical entity...
Author: BenchChem Technical Support Team. Date: April 2026
A Predictive Framework for Pharmacological Characterization
Executive Summary
This document presents a comprehensive technical guide for the investigation of the potential biological activity of the novel chemical entity, 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Based on a rigorous analysis of its molecular architecture, we hypothesize that this compound functions as a beta-adrenergic receptor antagonist. This guide is structured not as a report of concluded research, but as a strategic roadmap for drug discovery and development professionals. It outlines the foundational hypothesis, the presumed mechanism of action, and a detailed, multi-stage experimental plan to systematically characterize its pharmacological profile, from in vitro receptor engagement to in vivo physiological effects. The protocols and workflows herein are designed to establish the compound's potency, selectivity, and functional impact, thereby providing a self-validating system for its potential development as a therapeutic agent.
Introduction and Core Hypothesis
The compound 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a distinct chemical entity for which, to date, no biological activity has been formally documented in peer-reviewed literature.[1][2] However, its structure contains the quintessential pharmacophore of the aryloxypropanolamine class of drugs.[3] This class is the foundation for a multitude of clinically significant beta-adrenergic receptor antagonists, commonly known as beta-blockers.[4][5]
The key structural features that lead to our central hypothesis are:
An aromatic ring (4-chloro-3-fluorophenyl) which is a primary determinant of receptor interaction and selectivity.[5]
An oxymethylene bridge (-O-CH2-) linking the aromatic ring to the side chain, a classic feature of potent aryloxypropanolamine beta-blockers like propranolol.[5]
A propanolamine side chain with a hydroxyl group on the second carbon and a secondary amine, which are critical for binding to the adrenergic receptor.[6] The chirality of the hydroxyl-bearing carbon is crucial, with the (S)-enantiomer typically possessing the vast majority of beta-blocking activity.[7]
Therefore, the core hypothesis of this guide is that 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol acts as a competitive antagonist at beta-adrenergic receptors , leading to sympatholytic effects. The primary objective of the outlined research plan is to validate this hypothesis and to precisely characterize the compound's pharmacological signature.
Proposed Mechanism of Action: Competitive Antagonism of the Beta-Adrenergic Pathway
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) central to the sympathetic nervous system's "fight-or-flight" response.[8] The primary subtypes in the cardiovascular system are β1-receptors, located predominantly in the heart, and β2-receptors, found in the smooth muscles of blood vessels and the bronchi.[9]
Upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, these receptors activate a Gs-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[10][11] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates multiple downstream targets, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[10][12]
We propose that 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol acts as a competitive antagonist. It is expected to bind to the β-ARs at the same site as endogenous catecholamines but without activating the receptor. By occupying the binding site, it blocks norepinephrine and epinephrine from eliciting their downstream effects, thereby inhibiting the entire signaling cascade.[9][[“]]
Caption: Proposed mechanism of action for the test compound as a competitive antagonist.
In Vitro Characterization Strategy
A systematic in vitro evaluation is essential to confirm the compound's interaction with β-ARs and to quantify its affinity, selectivity, and functional effect. The workflow is divided into two primary stages: assessing binding affinity and determining functional antagonism.
Caption: High-level workflow for in vitro characterization.
Part A: Receptor Binding Affinity and Selectivity
The initial step is to quantify the compound's binding affinity (Ki) for β1- and β2-adrenergic receptors using a competitive radioligand binding assay.[14][15] This will establish whether the compound physically interacts with the target receptors and reveal any selectivity.
Utilize membranes from a stable cell line (e.g., HEK293 or CHO) engineered to express a high density of either human β1- or β2-adrenergic receptors.
Prepare membranes through homogenization and differential centrifugation, followed by protein quantification (e.g., BCA assay).[16]
Assay Setup:
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a non-selective, high-affinity radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) at approximately its Kd concentration.[16]
Add increasing concentrations of the unlabeled test compound (1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol).
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-selective antagonist like propranolol).
Incubation and Filtration:
Incubate the plates to allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).[16]
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes and bound radioligand.[17]
Wash the filters with ice-cold buffer to remove unbound radioligand.
Quantification and Analysis:
Measure the radioactivity retained on the filters using a gamma counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Data Presentation: Predicted Binding Affinity
Parameter
β1-Adrenergic Receptor
β2-Adrenergic Receptor
Selectivity Ratio (β2/β1)
Ki (nM)
Hypothetical Value
Hypothetical Value
Calculated Value
Part B: Functional Characterization (Antagonism)
Once binding is confirmed, it is crucial to determine the compound's functional effect. A cAMP accumulation assay will ascertain whether the compound acts as an antagonist (blocks agonist effect), a partial agonist (partially activates the receptor), or an inverse agonist (reduces basal receptor activity).[18]
Experimental Protocol: cAMP Accumulation Assay (HTRF or AlphaScreen)
Cell Plating:
Seed cells expressing either β1- or β2-ARs into a 384-well plate and allow them to adhere overnight.
Compound Incubation (Antagonist Mode):
Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 15-30 minutes).
Agonist Challenge:
Add a fixed concentration of a potent, non-selective β-agonist like isoproterenol. The chosen concentration should be one that elicits a submaximal response (e.g., EC80) to allow for effective measurement of inhibition.[19]
Incubate for a defined period (e.g., 30 minutes) to stimulate cAMP production.
Cell Lysis and cAMP Detection:
Lyse the cells and perform cAMP quantification using a commercial homogenous assay kit (e.g., HTRF or AlphaScreen). These assays are based on competition between cellular cAMP and a labeled cAMP tracer for a specific antibody.[20][21] The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[22]
Data Analysis:
Plot the assay signal against the concentration of the test compound.
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the antagonist that reduces the agonist-stimulated cAMP production by 50%. This value is a measure of the compound's functional potency.
Data Presentation: Predicted Functional Potency
Parameter
β1-Adrenergic Receptor
β2-Adrenergic Receptor
IC50 (nM)
Hypothetical Value
Hypothetical Value
In Vivo Pharmacological Profiling
Assuming the in vitro data confirms potent β-AR antagonism, the next logical step is to assess the compound's physiological effects in a living system. Cardiovascular safety and efficacy studies in animal models are critical for this evaluation.[23][24] The use of conscious, freely moving animals instrumented with telemetry is the gold standard, as it avoids the confounding effects of anesthesia.[25]
Caption: Workflow for in vivo cardiovascular assessment.
Experimental Protocol: Hemodynamic Assessment in Conscious Rats
Animal Model and Instrumentation:
Use either normotensive (e.g., Sprague-Dawley) or Spontaneously Hypertensive Rats (SHR), a relevant model for antihypertensive drug testing.[26]
Surgically implant telemetry transmitters capable of measuring blood pressure, ECG, and activity. A fluid-filled catheter is placed in the descending aorta for pressure measurement.
Experimental Design:
After a recovery period, record baseline cardiovascular parameters for at least 24 hours.
Administer the test compound via an appropriate route (e.g., intravenous bolus or infusion, or oral gavage) in a dose-escalating manner. Include a vehicle control group.
Continuously record hemodynamic data for an extended period post-dose (e.g., 24 hours) to capture the onset, magnitude, and duration of the effects.
Key Parameters and Expected Outcomes:
Heart Rate (HR): A primary indicator of β1-blockade. A dose-dependent decrease in HR is expected.[27][28]
Mean Arterial Pressure (MAP): A reduction in MAP is the desired therapeutic outcome for an antihypertensive agent. This effect may be acute or develop over a longer period.[26]
Cardiac Contractility (e.g., dP/dtmax): If left ventricular pressure can be measured, a decrease in the maximum rate of pressure rise (dP/dtmax) would provide direct evidence of negative inotropic effects, consistent with β1-blockade.[28]
Data Presentation: Predicted In Vivo Hemodynamic Effects
Dose (mg/kg)
Change in Heart Rate (Δ bpm)
Change in Mean Arterial Pressure (Δ mmHg)
Vehicle
Hypothetical Value
Hypothetical Value
Low Dose
Hypothetical Value
Hypothetical Value
Mid Dose
Hypothetical Value
Hypothetical Value
High Dose
Hypothetical Value
Hypothetical Value
Structure-Activity Relationship (SAR) and Safety Considerations
The specific halogen substitutions on the phenyl ring of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol are predicted to influence its pharmacological profile. Para-substitution on the aromatic ring has been linked to cardioselectivity (β1-selectivity) in some beta-blockers.[6][7] The electron-withdrawing nature of both chlorine and fluorine may impact receptor binding affinity and the compound's pharmacokinetic properties (e.g., lipophilicity, metabolism).
Beyond the primary target, a comprehensive safety pharmacology evaluation is mandatory.[29][30] This includes assessing potential off-target effects. Of particular importance is screening for inhibition of the hERG potassium channel, as blockade of this channel is associated with a risk of drug-induced QT interval prolongation and potentially fatal arrhythmias.[25] Furthermore, in silico and in vitro screening against a panel of other receptors and enzymes can help identify potential unwanted side effects early in the development process.[31][32]
Conclusion
This technical guide establishes a robust, hypothesis-driven framework for the comprehensive pharmacological evaluation of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. By leveraging its structural similarity to the well-established aryloxypropanolamine class of beta-blockers, we have outlined a clear and logical path of investigation. The proposed multi-tiered approach, beginning with in vitro receptor binding and functional assays and progressing to in vivo hemodynamic studies, provides a self-validating pathway to confirm its presumed mechanism of action and to characterize its potency, selectivity, and physiological effects. Successful execution of this research plan will elucidate the compound's potential as a novel therapeutic agent and provide the critical data necessary for further drug development decisions.
References
Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. (n.d.). Retrieved from [Link]
The ultimate guide to non-animal cardiovascular safety pharmacology - REPROCELL. (2022, August 3). Retrieved from [Link]
Sood, A. K., & Cole, S. W. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. Retrieved from [Link]
What are β-adrenoceptors antagonists and how do they work?. (2024, June 21). Retrieved from [Link]
O'Dell, L. E., & Gancarz, A. M. (2011). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Neuroscience Letters, 495(3), 193-197. Retrieved from [Link]
Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 192(12), 5493-5499. Retrieved from [Link]
Brodde, O. E. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(2), 101-114. Retrieved from [Link]
Mechanism Of Action Of Beta Adrenergic Blockers - Consensus Academic Search Engine. (n.d.). Retrieved from [Link]
Manin't Veld, A. J. (2010). focus on mechanism of action. Which beta-blocker, when and why?. Acta Clinica Belgica, 65(5), 313-320. Retrieved from [Link]
Mattingly, R. R. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e959. Retrieved from [Link]
van Zwieten, P. A. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(8P2), 245S-251S. Retrieved from [Link]
What is the Role of Cardiac Safety Studies in Drug Development?. (2026, March 26). Retrieved from [Link]
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Leclerc, G. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(8 Pt 2), 245S-251S. Retrieved from [Link]
Kaczor, A. A., & Selent, J. (2019). Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK—A web service for small-molecule docking. PLOS ONE, 14(1), e0210705. Retrieved from [Link]
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1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol | 1461709-04-5 - Appchem. (n.d.). Retrieved from [Link]
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Asymmetric synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Application Note: Asymmetric Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol via Noyori Transfer Hydrogenation Executive Summary & Structural Significance The target molecule, 1-(4-Chloro-3-fluoroph...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Asymmetric Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol via Noyori Transfer Hydrogenation
Executive Summary & Structural Significance
The target molecule, 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, is a highly functionalized chiral aryl ether alcohol. Molecules of this class are critical building blocks in modern medicinal chemistry, often serving as pharmacophores for
β
-adrenergic agonists, kinase inhibitors, and central nervous system (CNS) modulators.
The primary synthetic bottleneck for this molecule is the enantioselective reduction of its precursor, an
α
-alkoxy aryl ketone. Standard inner-sphere reductions (such as Corey-Bakshi-Shibata reductions) often suffer from diminished enantiomeric excess (ee) because the ether oxygen competitively coordinates with the metal or boron center. To bypass this, we have designed a robust, scalable protocol utilizing the Noyori Asymmetric Transfer Hydrogenation (ATH) .
Mechanistic Rationale & Causality of Experimental Choices
To achieve >95% ee and quantitative conversion, the synthetic strategy relies on a two-step sequence: an initial etherification followed by ATH.
Causality of the ATH Selection:
Enantioselective reduction of
α
-alkoxy and
α
-aryloxy ketones is notoriously challenging due to the heteroatom's potential to poison or misdirect the catalyst[1]. We selected the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst system because it operates via a metal-ligand bifunctional outer-sphere mechanism. The hydride from the ruthenium and the proton from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen through a six-membered pericyclic transition state. This effectively prevents the
α
-isopropoxy group from coordinating to the ruthenium center, preserving strict enantioface discrimination[1].
Causality of the Hydrogen Donor:
While isopropanol is a classical hydrogen donor for ATH, the reaction is thermodynamically reversible, which can stall conversion and erode enantiopurity over time. By replacing isopropanol with a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA), the reduction becomes entirely irreversible. The reaction is driven forward by the continuous evolution of CO
2
gas[2]. Furthermore, the FA/TEA azeotrope buffers the reaction at an optimal pH (between 5 and 8), stabilizing the active ruthenium hydride species and allowing for exceptional substrate-to-catalyst (S/C) ratios of up to 10,000[3].
Synthetic Workflow Visualization
Synthetic workflow for the asymmetric synthesis of the target chiral ether alcohol via Noyori ATH.
Self-Validating Experimental Protocols
Step A: Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one
Objective: Nucleophilic displacement of the
α
-bromide to establish the isopropoxy ether linkage.
Reactor Preparation: Charge a clean, dry 1 L jacketed reactor with 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one (100 g, 397 mmol, 1.0 eq) and anhydrous propan-2-ol (500 mL, 5 volumes).
Base Addition: Add finely milled, anhydrous K
2
CO
3
(82.4 g, 596 mmol, 1.5 eq) in a single portion.
Reaction: Heat the stirred suspension to 45 °C. Maintain temperature and vigorous agitation for 5 hours.
Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench into 1 mL of 1:1 H
2
O/MeCN, and analyze via Reverse-Phase HPLC (254 nm). The reaction is validated to proceed to the next step only when the starting bromide is <1.0% Area Under Curve (AUC).
Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure (30 mbar, 40 °C).
Isolation: Partition the resulting oil between ethyl acetate (400 mL) and DI water (400 mL). Wash the organic layer with brine (200 mL), dry over Na
2
SO
4
, and concentrate to yield the intermediate ketone as a pale yellow oil.
Step B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Stereoselective reduction of the ketone to the (R)-alcohol.
Degassing: In a rigorously degassed 2 L Schlenk flask under an argon atmosphere, dissolve 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one (80 g, 347 mmol, 1.0 eq) in anhydrous DMF (400 mL, 5 volumes).
H-Donor Addition: Slowly add the pre-formed azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 45 mL, ~3.0 eq of HCOOH). Caution: Mild exotherm and CO
2
evolution may occur.
Reaction: Stir the homogeneous deep-red solution at 40 °C for 12 hours. The color will gradually shift to a lighter amber as the active hydride species cycles.
Self-Validation (IPC 2): Withdraw a 100 µL aliquot, partition between MTBE and saturated NaHCO
3
. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Validate that conversion is >99% and the enantiomeric excess is
≥
95% ee.
Quench & Extraction: Cool the reactor to 10 °C. Slowly quench by adding DI water (800 mL). Extract the aqueous mixture with MTBE (3 x 400 mL).
Purification: Wash the combined organic layers with saturated aqueous NaHCO
3
(2 x 300 mL) to remove residual formic acid, followed by brine (300 mL). Concentrate under reduced pressure.
Polishing: Crystallize the crude product from a minimal amount of warm heptane to upgrade the optical purity to >99% ee.
Quantitative Data Presentation
The table below summarizes the optimization parameters for the ATH step, demonstrating the causality behind the final protocol conditions. The shift from an isopropanol solvent/donor system to a DMF-solvated FA/TEA system was critical for overcoming the thermodynamic limitations of the reduction.
Table 1: Optimization of ATH Conditions for 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one
Entry
Catalyst
Hydrogen Donor
Solvent
Temp (°C)
Conversion (%)
ee (%)
1
RuCl(p-cymene)[(R,R)-TsDPEN]
i-PrOH
i-PrOH
25
68
85
2
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOOH/NEt3 (5:2)
DCM
25
85
91
3
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOOH/NEt3 (5:2)
DMF
25
>99
94
4
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOOH/NEt3 (5:2)
DMF
40
>99
96
5
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH/NEt3 (5:2)
DMF
40
>99
-96
Note: Entry 4 represents the finalized protocol conditions. Entry 5 demonstrates that the opposite enantiomer can be accessed with identical efficiency by simply switching the chirality of the TsDPEN ligand.
Application Note: GC-MS Analysis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction & Chemical Context 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Introduction & Chemical Context
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS No. 1461709-04-5) is a highly specific halogenated aryl-alcohol derivative [3]. Compounds bearing the 4-chloro-3-fluorophenyl moiety paired with an alkoxy group are frequently utilized as critical chiral building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS therapeutics [4].
Accurate trace quantification of this intermediate is essential for process monitoring, quality control, and impurity profiling. However, the presence of a polar secondary hydroxyl group presents a distinct analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Free hydroxyl groups are prone to hydrogen bonding and active-site adsorption within the GC inlet and column. This physical phenomenon leads to peak tailing, retention time shifts, and reduced sensitivity. To circumvent this, chemical derivatization is strictly required to transform the analyte into a "GC-amenable" form [2].
Mechanistic Insights: The "Why" Behind the Protocol
Derivatization Chemistry: Silylation via BSTFA + 1% TMCS
To neutralize the polarity of the secondary alcohol, this protocol employs silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly enhancing the molecule's volatility and thermal stability [1].
Causality of Reagent Choice: While BSTFA is a potent silylating agent, secondary alcohols exhibit steric hindrance that can slow down the reaction kinetics compared to primary alcohols[2]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst. TMCS enhances the silylating power of BSTFA by forming a more reactive intermediate, driving the derivatization of the hindered secondary alcohol to absolute completion [1]. Furthermore, anhydrous pyridine is utilized as a solvent; it acts as an acid scavenger (neutralizing any trace HCl byproducts) and further catalyzes the silylation reaction.
Mass Spectrometry Fragmentation Logic
In Electron Impact (EI) mode (70 eV), the TMS-derivatized analyte undergoes predictable fragmentation, providing a self-validating spectral fingerprint:
Molecular Ion [M]⁺: Often weak or absent for TMS ethers due to the high stability of the resulting fragment ions.
Alpha-Cleavage (Major Pathway): The radical cation localized on the ether oxygen induces cleavage of the adjacent C-C bond. The loss of the isopropoxymethyl radical yields a highly stabilized, resonance-delocalized oxonium ion: [Ar-CH=O-TMS]⁺. This is typically the base peak and is ideal for Selected Ion Monitoring (SIM) quantification.
Alpha-Cleavage (Minor Pathway): Loss of the halogenated aryl radical yields the [TMS-O=CH-CH2-O-CH(CH3)2]⁺ fragment.
Diagnostic TMS Ions: The presence of m/z 73 [Si(CH3)3]⁺ confirms successful silylation.
Mechanistic logic of BSTFA derivatization and subsequent EI-MS fragmentation pathways.
Experimental Protocol
Materials and Reagents
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol reference standard (≥98% purity)[3].
Trustworthiness Note: Every standard and sample must be spiked with the IS prior to derivatization. This creates a self-validating system that automatically corrects for matrix effects, minor fluctuations in derivatization efficiency, and GC injection volume variances.
Stock Solution: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of anhydrous ethyl acetate to yield a 1.0 mg/mL stock solution.
Calibration Curve: Prepare working standards ranging from 0.1 µg/mL to 50 µg/mL in 2 mL amber GC vials. Spike exactly 10 µL of the IS solution (50 µg/mL) into every vial.
Solvent Evaporation: Gently evaporate the solvent to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at room temperature. Causality: Moisture is the enemy of silylation; it hydrolyzes the TMS reagent. Absolute dryness is mandatory [2].
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
Incubation: Tightly cap the vials with PTFE-lined septa and incubate in a heating block at 70°C for 45 minutes to overcome the steric hindrance of the secondary alcohol.
Cooling & Injection: Allow the vials to cool to room temperature. The sample is now ready for direct GC-MS injection. Do not quench the reaction with water.
End-to-end analytical workflow for the GC-MS quantification of the target analyte.
GC-MS Instrumental Parameters
Parameter
Setting / Specification
Analytical Column
5% Diphenyl / 95% Dimethyl Polysiloxane (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas
Helium (UHP, 99.999%), Constant Flow at 1.0 mL/min
Injection Volume
1.0 µL, Splitless mode (purge valve open at 1.0 min to sweep inlet)
To ensure the protocol operates as a robust, self-validating system, the following quantitative parameters must be established during method validation. The use of the internal standard ensures that the linearity (R²) value remains robust against minor variations in the BSTFA reaction yield.
Validation Parameter
Expected Value / Criterion
Causality / Analytical Significance
Linearity (R²)
> 0.995 (Range: 0.1 - 50 µg/mL)
Ensures proportional detector response; validated by IS area ratio correction.
Limit of Detection (LOD)
S/N ≥ 3 (Typically ~10 ng/mL)
Baseline noise is drastically reduced by TMS derivatization and SIM mode acquisition.
Limit of Quantitation (LOQ)
S/N ≥ 10 (Typically ~30 ng/mL)
Establishes the minimum concentration for reliable accuracy and precision in matrix.
Intra-day Precision (RSD)
< 5.0%
Confirms the thermal stability of the TMS ether derivative during the GC run.
Peak Asymmetry Factor
0.9 - 1.2
Verifies the successful elimination of active-site hydrogen bonding in the GC inlet.
References
BenchChem. "The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS". BenchChem Application Notes.
Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)". Sigma-Aldrich Technical Library.
Journal of Medicinal Chemistry. "Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease". ACS Publications.
Method
Application Note: In Vitro Evaluation of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in Oncology Models
Introduction & Scientific Rationale 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (hereafter referred to as CFPE ) is a highly specific synthetic small molecule. Compounds bearing this halogenated phenyl and i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (hereafter referred to as CFPE ) is a highly specific synthetic small molecule. Compounds bearing this halogenated phenyl and isopropoxyether scaffold have been heavily investigated for their antiproliferative properties in solid tumors and hematological malignancies[1].
Emerging mechanistic data suggests that molecules in this structural class exert their primary cytotoxic effects by disrupting the PI3K/AKT signaling cascade , a critical survival pathway that drives the stabilization and translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) [2]. Because HIF-1α serves as the master transcriptional regulator of tumor glycolysis, evaluating a putative inhibitor like CFPE requires a multi-tiered, self-validating in vitro approach.
As a Senior Application Scientist, I have designed this protocol to move beyond simple endpoint assays. This guide establishes a rigorous workflow that evaluates gross cytotoxicity, proves intracellular target engagement, and quantifies real-time metabolic flux, ensuring that every data point is mechanistically linked and internally controlled.
Experimental Workflow & Logic
Fig 1: Self-validating experimental workflow for in vitro CFPE evaluation.
Step-by-Step Methodologies
Part A: Compound Handling & Preparation
Causality & Rationale: CFPE is highly lipophilic due to its chloro-fluoro-phenyl ring. It must be reconstituted in anhydrous DMSO to ensure complete solvation. However, DMSO concentrations exceeding 0.1% (v/v) can induce spontaneous cellular toxicity and alter basal mitochondrial respiration, which would completely invalidate downstream metabolic assays.
Weigh exactly 10 mg of lyophilized CFPE powder.
Reconstitute in anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes to prevent freeze-thaw degradation.
Prepare a 1000X working stock for each desired test concentration (e.g., 1 mM stock for a 1 µM final well concentration) using DMSO.
Perform the final 1:1000 dilution directly into the pre-warmed assay medium immediately before treating the cells, ensuring a final DMSO concentration of exactly 0.1%.
Part B: Cell Viability Profiling (CellTiter-Glo)
Causality & Rationale: To determine the antiproliferative IC50 of CFPE, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay[3]. This assay quantifies intracellular ATP, which is a direct, self-validating proxy for metabolic viability. The homogeneous "add-mix-measure" format lyses cells directly in the culture medium, eliminating washing steps that cause physical cell loss and pipetting errors[4].
Seed target cancer cells (e.g., HCT116 or Huh7) at 2,000 cells/well in a white-walled, clear-bottom 96-well plate (90 µL/well). Incubate overnight at 37°C, 5% CO2.
Add 10 µL of 10X CFPE dilutions (ranging from 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine) to establish the assay's dynamic range.
Incubate for 72 hours.
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform luciferase enzymatic activity.
Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].
Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).
Part C: Mechanistic Profiling (Western Blotting)
Causality & Rationale: Under normoxic conditions, HIF-1α is rapidly hydroxylated by Prolyl Hydroxylases (PHDs) and degraded via the proteasome[6]. To evaluate CFPE's ability to inhibit PI3K-driven HIF-1α translation, cells must be subjected to hypoxia (1% O2) or chemical hypoxia (100 µM CoCl2) to stabilize baseline HIF-1α levels[7]. A self-validating Western blot must include loading controls (β-actin) and pathway controls (Total AKT vs. Phospho-AKT) to prove that CFPE specifically targets the kinase cascade rather than causing global protein degradation.
Culture cells in 6-well plates until 70% confluent.
Pre-treat with CFPE (at IC50 and 2x IC50 concentrations) or vehicle for 2 hours.
Induce hypoxia by transferring plates to a hypoxia chamber (1% O2, 5% CO2, balance N2) for 6 hours.
Wash cells rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify protein via BCA assay, load 20 µg per lane on a 4-12% Bis-Tris gel, and transfer to a PVDF membrane.
Probe for HIF-1α, p-AKT (Ser473), Total AKT, and β-actin.
Develop using ECL and quantify via densitometry.
Part D: Metabolic Flux Analysis (Seahorse XF)
Causality & Rationale: Because the PI3K/AKT/HIF-1α axis directly upregulates glycolytic enzymes, inhibiting this pathway with CFPE should drastically reduce the Extracellular Acidification Rate (ECAR)[2]. The Agilent Seahorse XF Glycolysis Stress Test is utilized because it measures real-time proton efflux in live cells[8]. The assay requires unbuffered, bicarbonate-free media; the presence of standard buffers would neutralize the extruded protons, destroying the assay's signal-to-noise ratio[9].
Seed cells at 10,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
Treat with CFPE for 24 hours.
Wash and transition cells to Seahorse XF Base Medium (pH 7.4, unbuffered, supplemented with 2 mM glutamine but no glucose ). Incubate in a non-CO2 incubator for 1 hour prior to the assay.
Load the XF sensor cartridge with:
Port A: Glucose (10 mM final) to measure basal glycolysis.
Port B: Oligomycin (1 µM final) to inhibit mitochondrial ATP production, forcing cells to rely entirely on glycolysis (revealing Maximum Glycolytic Capacity)[10].
Port C: 2-Deoxyglucose (50 mM final) to competitively inhibit hexokinase, shutting down glycolysis and establishing the non-glycolytic background acidification[10].
Run the standard Glycolysis Stress Test protocol on the XFe96 Analyzer.
CFPE Mechanism of Action
Fig 2: CFPE mechanism of action targeting the PI3K/AKT/HIF-1α metabolic axis.
Representative Quantitative Data
To ensure proper interpretation of the self-validating workflow, the following table summarizes the expected quantitative shifts when a highly active PI3K/HIF-1α inhibitor (like CFPE) is applied to a sensitive oncology model.
Assay Type
Target Parameter
Vehicle Control (0.1% DMSO)
CFPE (1 µM)
CFPE (5 µM)
Viability (ATP)
Relative Luminescence (RLU)
100% ± 4.2%
45.1% ± 3.8%
12.4% ± 2.1%
Western Blot
p-AKT / Total AKT Ratio
1.00
0.35
0.10
Western Blot
HIF-1α Fold Change (Hypoxia)
1.00
0.40
< 0.05
Seahorse XF
Glycolytic Capacity (mpH/min)
85.2 ± 5.1
42.1 ± 3.8
18.4 ± 2.2
Seahorse XF
Non-Glycolytic Acidification
12.1 ± 1.5
11.8 ± 1.2
12.0 ± 1.4
Note: Non-glycolytic acidification remains stable across treatments, validating that CFPE specifically targets glycolysis rather than inducing non-specific proton leakage.
Dong, et al. (2022). Aberrant activation of the PI3K/AKT/HIF-1α pathway promotes glycolysis and lenvatinib resistance in liver cancer. PMC / NIH. Retrieved from:[Link]
Liu, et al. (2021). PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer. PMC / NIH. Retrieved from:[Link]
Agios Pharmaceuticals / WIPO. (2016).WO2016007848A1: Antiproliferative compounds and methods of use thereof. Google Patents.
The Strategic Utility of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in Modern Organic Synthesis
Introduction: A Chiral Building Block for Targeted Drug Discovery In the landscape of modern medicinal chemistry, the quest for highly specific and potent therapeutic agents often hinges on the strategic use of chiral bu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Chiral Building Block for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly specific and potent therapeutic agents often hinges on the strategic use of chiral building blocks. These molecules, possessing a defined three-dimensional arrangement of atoms, are instrumental in constructing complex active pharmaceutical ingredients (APIs) with optimized target engagement and reduced off-target effects. 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a prime example of such a crucial chiral synthon. Its unique combination of a halogenated aromatic ring, a secondary alcohol, and a bulky isopropoxy group makes it a valuable precursor in the synthesis of targeted therapies, most notably as a key intermediate in the synthesis of the clinical candidate GDC-0994 (ravoxertinib), a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. We will delve into detailed, field-proven protocols, explain the rationale behind the experimental choices, and present the data in a clear and accessible format.
Physicochemical Properties and Structural Rationale
The utility of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol as a building block is intrinsically linked to its structural features.
Property
Value
Source
Molecular Formula
C₁₁H₁₄ClFO₂
N/A
Molecular Weight
232.68 g/mol
N/A
Appearance
White to off-white solid (predicted)
N/A
Chirality
Contains one stereocenter
N/A
The 4-chloro-3-fluorophenyl moiety is a common feature in many kinase inhibitors. The specific halogenation pattern can influence the molecule's binding affinity and selectivity for the target protein by engaging in specific interactions within the kinase's active site. The isopropoxy group provides steric bulk, which can be crucial for orienting the molecule correctly within a binding pocket and can also improve metabolic stability. The secondary alcohol serves as a key functional handle for further synthetic transformations, allowing for the facile introduction of other molecular fragments.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of the enantiomerically pure (S)-1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is achieved through a robust two-step sequence starting from the corresponding α-bromo ketone. This strategy involves a nucleophilic substitution to introduce the isopropoxy group, followed by an asymmetric reduction to establish the desired stereocenter.
Caption: Synthetic workflow for (S)-1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Detailed Experimental Protocols
Part 1: Synthesis of the Precursor Ketone: 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one
This step employs the well-established Williamson ether synthesis, where the sodium salt of isopropanol acts as a nucleophile to displace the bromide from the α-bromo ketone.[2][3][4][5]
Protocol: Williamson Ether Synthesis
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (10 equivalents). Carefully add sodium metal (1.1 equivalents) in small portions. The mixture will exotherm and evolve hydrogen gas. Stir until all the sodium has reacted to form a clear solution of sodium isopropoxide.
Reaction Setup: In a separate flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
Nucleophilic Substitution: Cool the solution of the α-bromo ketone to 0 °C using an ice bath. Slowly add the freshly prepared solution of sodium isopropoxide to the α-bromo ketone solution via a dropping funnel or syringe.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one as a pure compound.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the highly reactive sodium isopropoxide by moisture.
Freshly Prepared Alkoxide: Sodium isopropoxide is hygroscopic and can decompose on storage. Using a freshly prepared solution ensures its reactivity.
Controlled Addition at Low Temperature: The initial addition at 0 °C helps to control the exothermicity of the reaction.
Part 2: Asymmetric Reduction to (S)-1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
The enantioselective reduction of the prochiral ketone is the key step to introduce the desired stereochemistry. The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (CBS catalyst), is a highly reliable and efficient method for this transformation.[6][7][8][9][10]
Protocol: Corey-Itsuno Reduction
Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF.
Borane Addition: Cool the catalyst solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for 15 minutes at this temperature.
Substrate Addition: Dissolve 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the pre-formed catalyst-borane complex at 0 °C.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield (S)-1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Self-Validating System and Rationale:
Chiral Catalyst: The (S)-enantiomer of the CBS catalyst directs the hydride delivery from the borane to one face of the ketone, leading to the formation of the (S)-alcohol with high enantioselectivity.
Borane Complex: Borane-dimethyl sulfide complex is a convenient and relatively stable source of borane.
Acidic Work-up: The acidic wash during the work-up is necessary to hydrolyze the borate ester intermediate and liberate the free alcohol.
Caption: Simplified mechanism of the Corey-Itsuno reduction.
Application in the Synthesis of GDC-0994 (Ravoxertinib)
The (S)-alcohol obtained from the described protocol is a pivotal intermediate in the multi-step synthesis of the ERK1/2 inhibitor, GDC-0994. The hydroxyl group of the building block is typically activated (e.g., by mesylation or tosylation) to facilitate a subsequent nucleophilic substitution reaction with a nitrogen-containing heterocyclic core, ultimately leading to the final drug molecule.[1] The precise stereochemistry of the alcohol is crucial for the optimal binding of GDC-0994 to the ERK enzyme.
Conclusion
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a strategically designed chiral building block with significant applications in the synthesis of complex pharmaceutical agents. The synthetic route outlined in this application note, employing a Williamson ether synthesis followed by a Corey-Itsuno reduction, provides a reliable and scalable method for the preparation of the enantiomerically pure (S)-alcohol. The detailed protocols and the rationale provided herein are intended to empower researchers in their efforts to synthesize novel and targeted therapeutics.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926.
Mahale, R. D., Chaskar, S. P., Patil, K. E., Maikap, G. C., & Gurjar, M. K. (2012). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development, 16(5), 824–830.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Saia, G. K., & Narender, N. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. RSC Advances, 7(23), 13963-13967*.
Al-Zoubi, R. M., Al-Sbou, Y. Z., & Al-Masoudi, N. A. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 23(10), 2635.
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660*.
Blake, J. F., et al. (2016). Supporting Information for Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development.
Morris, J. C., & Casey, C. P. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH=NCHPhCHPhN=CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society, 134(30), 12696–12703.
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]
Wovkulich, P. M., & Uskokovic, M. R. (1985). Asymmetric synthesis of (+)- and (-)-eldanolide from a common chiral precursor. The Journal of Organic Chemistry, 50(16), 2881–2886.
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. OSTI.GOV. [Link]
Morris, D. J., & Wills, M. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(8), 3148–3159.
Li, Y., & Li, X. (2010). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Industrial & Engineering Chemistry Research, 49(17), 7858–7862.
Park, H. S., & Kim, Y. H. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 167-173.
Park, H. S., & Kim, Y. H. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). PMC. [Link]
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. OSTI.GOV. [Link]
Application Notes and Protocols: Derivatization of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol for Further Studies
Introduction 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a secondary alcohol of interest in medicinal chemistry and drug development. Its structure, featuring a halogenated phenyl ring and a secondary alc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a secondary alcohol of interest in medicinal chemistry and drug development. Its structure, featuring a halogenated phenyl ring and a secondary alcohol functional group, presents a versatile scaffold for the synthesis of diverse derivatives. Derivatization of this core molecule allows for the exploration of structure-activity relationships (SAR), optimization of pharmacokinetic properties (ADME), and the development of novel therapeutic agents. This guide provides detailed protocols for the esterification and etherification of the parent alcohol, enabling researchers to generate a library of compounds for further biological evaluation.
The secondary hydroxyl group is a key handle for chemical modification. Esterification and etherification are fundamental transformations that can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, influence receptor binding, cell permeability, and metabolic stability. This document outlines robust and reproducible methods for achieving these transformations, including the Steglich and Mitsunobu esterifications, and the Williamson ether synthesis.
Derivatization Strategies
The primary focus of this application note is the derivatization of the secondary hydroxyl group of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Two principal strategies are detailed:
Esterification: Introduction of an acyl group to form an ester linkage. This is a widely used strategy to create prodrugs or to modulate the physicochemical properties of a lead compound.
Etherification: Replacement of the hydroxyl proton with an alkyl or aryl group to form an ether. This modification can enhance metabolic stability by blocking a potential site of oxidation.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways for the parent alcohol.
Part 1: Esterification Protocols
Esterification of the secondary alcohol can be achieved under various conditions. The choice of method often depends on the nature of the carboxylic acid and the desired reaction conditions (e.g., mildness, stereochemical outcome).
Protocol 1.1: Steglich Esterification
The Steglich esterification is a mild method suitable for a wide range of carboxylic acids, including those that are sterically hindered or acid-sensitive.[1][2] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]
Mechanism Overview
DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1] The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[2] DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions.[1][2]
Experimental Workflow: Steglich Esterification
Caption: Step-by-step workflow for Steglich esterification.
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).
Dissolve the solids in anhydrous DCM.
Cool the reaction mixture to 0 °C in an ice bath.
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[2] Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU.
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure ester derivative.[4]
Parameter
Condition
Rationale
Solvent
Anhydrous Dichloromethane (DCM)
Aprotic solvent to prevent side reactions with DCC. Good solubility for reactants.
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic reaction. Room temperature allows the reaction to proceed to completion.[2]
Catalyst
4-Dimethylaminopyridine (DMAP)
Acts as a nucleophilic catalyst to accelerate the esterification.[1]
Byproduct Removal
Filtration
The dicyclohexylurea (DCU) byproduct is insoluble in DCM and easily removed.[2]
Protocol 1.2: Mitsunobu Reaction
The Mitsunobu reaction is another powerful method for esterification, particularly useful for secondary alcohols as it proceeds with a complete inversion of stereochemistry at the alcohol center.[5][6][7] This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]
Mechanism Overview
Triphenylphosphine and DEAD combine to form a phosphonium salt intermediate.[5][6] The alcohol then adds to this intermediate, activating the hydroxyl group as a good leaving group. A subsequent Sₙ2 attack by the carboxylate nucleophile results in the formation of the ester with inversion of configuration, along with triphenylphosphine oxide and a hydrazine derivative as byproducts.[7][9]
Experimental Workflow: Mitsunobu Reaction
Caption: Step-by-step workflow for the Mitsunobu reaction.
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
Anhydrous Tetrahydrofuran (THF)
Silica gel for column chromatography
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).
Dissolve the solids in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
Continue stirring for 4-12 hours, monitoring the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude residue contains the desired ester, triphenylphosphine oxide, and the hydrazine byproduct. Purify directly by column chromatography on silica gel to isolate the pure ester derivative.
These reagents form the active complex that activates the alcohol for nucleophilic attack.[8]
Stereochemistry
Inversion
The reaction proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the alcohol carbon.[5][6]
Purification
Column Chromatography
Necessary to separate the product from the phosphine oxide and hydrazine byproducts.
Part 2: Etherification Protocol
Protocol 2.1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[10][11] It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[12] For a secondary alcohol like the one , it is first deprotonated with a strong base to form the corresponding alkoxide.
Mechanism Overview
The reaction is a straightforward Sₙ2 nucleophilic substitution.[12] The secondary alcohol is first deprotonated by a strong base (e.g., sodium hydride) to generate a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.[10]
Experimental Workflow: Williamson Ether Synthesis
Caption: Step-by-step workflow for Williamson ether synthesis.
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate or Diethyl ether
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
Wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes under an inert atmosphere.
Suspend the oil-free NaH in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
Cool the suspension to 0 °C.
Dissolve 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating may be required for less reactive alkyl halides. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or water at 0 °C.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure ether derivative.
Parameter
Condition
Rationale
Base
Sodium Hydride (NaH)
A strong, non-nucleophilic base for efficient deprotonation of the secondary alcohol.[10]
Solvent
Anhydrous THF or DMF
Polar aprotic solvents that facilitate the Sₙ2 reaction.[10]
Electrophile
Primary Alkyl Halide
Best results are obtained with primary halides to avoid competing elimination reactions.[13]
Quenching
Saturated aq. NH₄Cl
Safely neutralizes any unreacted NaH.
Part 3: Characterization of Derivatives
All synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized products. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the ester or ether moiety are key indicators of a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds.[14]
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final products. A purity of >95% is generally required for biological testing.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the functional group transformation. For esterification, the appearance of a strong carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the disappearance of the broad O-H stretch of the starting alcohol are indicative of product formation.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
DCC is a potent skin sensitizer. Avoid all contact.
DEAD and DIAD are toxic and potentially explosive. Handle with care and store appropriately.
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Wikipedia. (2023, November 26). Steglich esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Khan, M., & Ali, A. (2016). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 13(3), 181-203.
Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Li, X., Wang, Y., & Liu, Y. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36695-36702.
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
BYJU'S. (n.d.). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]
Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
González-de-Castro, A., & Beller, M. (2021). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Chemistry – A European Journal, 27(47), 12040-12059.
University of Missouri-St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
ACS Publications. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Organic Letters.
ResearchGate. (2022). Purification of non polar compounds?. Retrieved from [Link]
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
Chem-Station. (2015, April 7). Phase-Transfer Catalyst (PTC). Retrieved from [Link]
ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched.... Retrieved from [Link]
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]
Appchem. (n.d.). 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Retrieved from [Link]
Narayana, B., Salian, V. V., Sarojini, B. K., & Jasinski, J. P. (2014). (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58.
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
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Purification challenges of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Answering the complex purification challenges of novel chemical entities requires a blend of foundational scientific principles and hands-on, empirical knowledge. This guide is structured to serve as a technical support...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the complex purification challenges of novel chemical entities requires a blend of foundational scientific principles and hands-on, empirical knowledge. This guide is structured to serve as a technical support center for researchers, scientists, and drug development professionals working with 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol . As a chiral, halogenated aromatic alcohol, this compound presents a unique intersection of purification hurdles, from removing synthetic byproducts to achieving high enantiomeric purity.
This document moves beyond simple protocols, offering troubleshooting guides and FAQs in a direct question-and-answer format. The methodologies described are grounded in established chemical principles, providing not just the 'how' but the critical 'why' behind each step, ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles the common, and often frustrating, issues encountered during the purification of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Q1: My initial purification by standard silica gel chromatography gives low recovery and poor separation from a closely-eluting impurity. What's happening and how can I fix it?
A1: This is a frequent challenge, often stemming from two factors: the compound's polarity and the presence of structurally similar impurities, likely the starting ketone (1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one) or other halogenated byproducts.
Causality: The hydroxyl group on your target compound makes it significantly more polar than the corresponding ketone. However, the shared chloro-fluorophenyl and isopropoxy ether moieties give them similar overall chromatographic behavior on standard silica. The halogenated aromatic ring can also engage in unique electronic interactions with the stationary phase.
Troubleshooting Steps:
Optimize Mobile Phase:
Initial Approach: Start with a hexane/ethyl acetate or dichloromethane/methanol solvent system.
Troubleshooting: If separation is poor, introduce a small percentage (0.5-1%) of a more polar solvent like isopropanol or a chelating agent like triethylamine (if the impurity is acidic or basic). This can alter the selectivity of the separation.
Consider Alternative Stationary Phases:
Standard silica is not always optimal for halogenated compounds. Fluorinated stationary phases (e.g., pentafluorophenyl or F5) can offer unique selectivity for halogenated aromatic compounds due to dipole-dipole and π-π interactions that differ from standard silica.[1] This can significantly improve the resolution between your desired alcohol and related impurities.
Employ Gradient Elution:
Instead of an isocratic (fixed solvent ratio) elution, a shallow gradient (e.g., starting at 10% ethyl acetate in hexane and slowly increasing to 30%) can help resolve closely-eluting spots. The less polar impurities will elute first, followed by a sharper elution of your target compound.
Q2: I've achieved good chemical purity, but my product has low enantiomeric excess (ee). How can I resolve the enantiomers effectively?
A2: Resolving the enantiomers of this chiral alcohol is critical, as the biological activity of chiral molecules often resides in a single enantiomer.[2] The two most robust methods are preparative Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.
Method 1: Preparative Chiral HPLC
This is the most direct method for obtaining high-purity enantiomers.
Expertise: The choice of Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including alcohols.[3][4]
Trustworthiness: Chiral HPLC methods are highly reproducible and provide simultaneous separation and quantification of each enantiomer, giving you an accurate measure of enantiomeric excess.
Experimental Protocol: Preparative Chiral HPLC
Analytical Method Development: First, develop a separation method on an analytical scale (e.g., 4.6 mm ID column). Screen various polysaccharide-based columns (e.g., CHIRALART®, Lux®) with mobile phases like hexane/isopropanol or hexane/ethanol.
Scale-Up: Once baseline separation is achieved, scale the method to a preparative column (e.g., 20 mm ID or larger). Maintain the linear velocity of the mobile phase to preserve resolution.
Fraction Collection: Collect the eluting enantiomers in separate fractions.
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified enantiomers. Analyze a small sample of each to confirm chemical purity and enantiomeric excess.
Method 2: Diastereomeric Crystallization
This classical method is often more cost-effective and scalable for larger quantities.
Expertise: This technique involves reacting your racemic alcohol with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of diastereomeric esters. Diastereomers have different physical properties (like solubility) and can be separated by conventional crystallization.[5]
Trustworthiness: The success of this method depends on finding a resolving agent that forms a crystalline salt with one diastereomer while the other remains in solution.
Experimental Protocol: Diastereomeric Salt Crystallization
Resolving Agent Selection: Choose a commercially available, enantiopure chiral acid, such as (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid.
Diastereomer Formation: React the racemic alcohol (1 eq.) with the resolving agent (0.5-1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).
Crystallization: Slowly cool the solution or allow for slow evaporation to induce crystallization of one diastereomer. Factors like solvent choice and cooling rate are critical and may require optimization.[6]
Isolation & Hydrolysis: Isolate the crystals by filtration. Then, hydrolyze the ester (e.g., using aqueous NaOH) to cleave the resolving agent and recover your desired, now enantiomerically-enriched, alcohol.
Purity Check: Analyze the final product for enantiomeric excess using analytical chiral HPLC.
Q3: During recrystallization attempts to improve chemical purity, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility drops too rapidly for nucleation and crystal growth to occur, often in highly concentrated solutions or with very fast cooling.
Troubleshooting Steps:
Solvent System Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Screening: Test a variety of solvents with different polarities (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof). A two-solvent system (one "good" solvent, one "poor" solvent) is often effective. For example, dissolve the compound in a minimum of hot isopropanol (good solvent) and slowly add a non-polar solvent like heptane (poor solvent) until turbidity persists.
Control Cooling Rate: Avoid crash-cooling in an ice bath. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling provides the necessary time for crystal nucleation.
Induce Crystallization:
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
Spherical Crystallization: This is an advanced technique where a third, immiscible liquid is added that preferentially wets the particles, promoting agglomeration into spherical, more handleable crystals.[7]
Frequently Asked Questions (FAQs)
What are the most likely impurities in a typical synthesis of this compound?
The most common synthetic route is the reduction of the precursor ketone, 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one. Therefore, the primary impurities are likely:
Unreacted Ketone: The starting material.
Diol Impurity: Over-reduction or a byproduct from a different synthetic route could lead to 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
Solvent Adducts: Residual reaction or purification solvents.
Reagent Byproducts: For example, borohydride salts if using NaBH4 for reduction.[8][9]
Which analytical techniques are essential for quality control during purification?
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of column chromatography fractions.
Reversed-Phase HPLC (RP-HPLC) with UV detection: The gold standard for determining chemical purity. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Chiral HPLC: Essential for determining the enantiomeric excess (ee%).
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure of the final product and identify any structural impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10][11]
For enantiomeric separation, when should I choose preparative HPLC over crystallization?
This decision depends on scale, resources, and timeline. The table below summarizes the key considerations.
Feature
Preparative Chiral HPLC
Diastereomeric Crystallization
Scale
Ideal for mg to low-gram scale.
More easily scalable to multi-gram and kg scale.
Development Time
Generally faster; relies on screening a library of chiral columns.
Can be time-consuming; requires screening resolving agents and crystallization conditions.
Throughput
Can be automated for higher throughput of multiple samples.
A single, optimized crystallization can yield large quantities in one batch.
Purity
Can achieve very high enantiomeric purity (>99.5% ee).
Purity depends on the efficiency of the crystallization; may require multiple recrystallization steps.
Cost
High initial cost for equipment and columns; high solvent consumption.
Lower equipment cost; cost is primarily in resolving agents and solvents.
Visualizing the Purification Strategy
A logical workflow is essential for efficiently achieving the desired purity.
Caption: General purification workflow for 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Prepared by: The Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Given its s...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: The Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Given its structural characteristics—a halogenated aromatic ring and an ether linkage—this compound is predicted to have low aqueous solubility, a common challenge in experimental biology and drug development.[1][2] This document provides a comprehensive, question-and-answer-based resource to proactively address and resolve solubility issues, ensuring the accuracy and reproducibility of your experimental results.
Q1: What is the recommended solvent for creating a primary stock solution?
For in vitro biological assays, the standard and highly recommended practice is to first prepare a concentrated stock solution in an organic solvent.[4] Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[5][6]
Q2: Why can't I dissolve the compound directly in my aqueous assay buffer (e.g., PBS, cell culture media)?
Direct dissolution in aqueous buffers is not advised due to the compound's hydrophobic nature.[4] The presence of the chloro- and fluoro-substituted phenyl group makes the molecule poorly soluble in water. Attempting to dissolve it directly will likely result in an incomplete solution or a fine suspension, leading to inaccurate concentration and unreliable experimental data.
Q3: What is the maximum safe concentration of DMSO to use in my cell-based assays?
High concentrations of DMSO can be toxic to cells and interfere with assay components.[5][7] It is critical to keep the final concentration of DMSO in the assay as low as possible.
General Recommendation: < 0.5% (v/v)
Best Practice: ≤ 0.1% (v/v)
The toxic concentration of DMSO is cell-type dependent, but most mammalian cell types are adversely affected by concentrations above 1%.[6][8] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration used for the test compound.[5]
Q4: How should I properly store my stock solution?
To maintain the integrity of the compound, stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C or, for long-term storage, at -80°C.[5]
Troubleshooting Guide: Precipitation Issues
Q: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
This is the most common solubility-related problem encountered. It occurs when the compound, stable in the high-concentration organic stock, crashes out of solution upon introduction to the aqueous environment where its solubility is much lower. The following workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for creating a 10 mM stock solution.
Calculation: Determine the mass of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (MW: 232.68 g/mol ) needed. For 1 mL of a 10 mM stock, you will need 2.33 mg.
Weighing: Accurately weigh the calculated amount of the compound powder and place it in a sterile microcentrifuge or glass vial.
Dissolution: Add the desired volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL) to the vial.
Mixing: Vortex the solution thoroughly until the solid is completely dissolved.[5] If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied, but be cautious as heat may degrade some compounds.[5]
Aliquoting & Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. Store immediately at -20°C or -80°C.[4][5]
Protocol 2: Aqueous Dilution Strategy to Minimize Precipitation
This protocol describes the best practice for diluting the DMSO stock into an aqueous buffer (e.g., cell culture medium) to achieve a final concentration of 10 µM with 0.1% DMSO.
Thaw: Retrieve one aliquot of the 10 mM stock solution and thaw it completely at room temperature.
Prepare Buffer: Place the required volume of the final aqueous buffer (e.g., 999 µL of cell culture medium) into a sterile tube.
Vortex and Dilute: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock (e.g., 1 µL) drop-wise into the center of the vortex.[4] This rapid, high-energy mixing helps prevent localized high concentrations that trigger precipitation.
Final Mix: Continue vortexing for an additional 5-10 seconds to ensure the solution is homogenous.
Use Immediately: Use the freshly prepared working solution as soon as possible.
Protocol 3: Solubility Enhancement Using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[1] This is an effective but more advanced technique.
Select a Co-solvent: Ethanol and propylene glycol are common, low-toxicity co-solvents.[1]
Prepare Co-solvent Buffer: Prepare your final aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5% ethanol). Crucially, you must test the tolerance of your specific cell line or assay system to this co-solvent concentration.
Dilution: Follow the procedure in Protocol 2 , but use the co-solvent-containing buffer as your aqueous medium. The co-solvent will help keep the compound in solution.
Important Consideration: The total final concentration of organic solvents (DMSO + co-solvent) should remain below cytotoxic levels for your system.
Protocol 4: Solubility Enhancement Using Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are themselves water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[12]
Prepare CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-100 mM). The required concentration depends on the binding affinity between the CD and your compound and must be determined empirically.
Complex Formation (Method A - Dilution):
Add your DMSO stock of the compound directly to the HP-β-CD solution while vortexing. The CD will encapsulate the compound as it is diluted.
Complex Formation (Method B - Pre-incubation):
For more robust complexation, mix a small volume of the concentrated DMSO stock with the HP-β-CD solution.
Incubate the mixture, often with shaking or stirring, for a period ranging from 1 hour to overnight at room temperature to allow for the formation of the inclusion complex.
Final Dilution: The resulting drug-CD complex solution can then be used directly or further diluted in the assay buffer.
Validation: It is essential to run controls with the HP-β-CD solution alone to ensure it does not interfere with the assay readout.[7]
References
PubChem. (2024). 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
Anurogo, D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
J-GLOBAL. (n.d.). 1-Chloro-3-ethoxy-2-propanol | Chemical Substance Information. Japan Science and Technology Agency. Retrieved from [Link]
Beron, C., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. ACS Publications. Retrieved from [Link]
Appchem. (n.d.). 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Retrieved from [Link]
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]
Krabseth, H. M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
ResearchGate. (2025). Multi-Purpose Cyclodextrin Metal-Complexes: Physicochemical and Theoretical Portfolio in Drug Domain. Retrieved from [Link]
Al-Dhfyan, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
Maeda Chemical. (n.d.). Organic chemicals. Retrieved from [Link]
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
SciELO. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]
MDPI. (2025). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Retrieved from [Link]
ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
Welcome to the Technical Support Center for 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461709-04-5). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461709-04-5). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific chemical vulnerabilities of this building block.
Rather than simply listing what degrades, this guide explains the causality behind the degradation mechanisms, providing you with self-validating protocols and actionable troubleshooting steps to ensure the integrity of your drug development workflows.
Part 1: Mechanistic Degradation Pathways (The "Why")
Understanding the structural liabilities of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is the first step in preventing its degradation. The molecule contains three distinct functional zones, each with a specific degradation trigger:
The Secondary Benzylic Alcohol (Oxidation): The benzylic carbon is highly activated. Under oxidative stress (autooxidation or transition-metal catalysis), the secondary alcohol is readily oxidized to the corresponding ketone[1].
The Isopropoxy Ether Linkage (Hydrolysis): While ethers are generally stable, the isopropoxy group is susceptible to acid-catalyzed cleavage. Protonation of the ether oxygen turns it into a viable leaving group, leading to nucleophilic attack (typically by water) and the loss of isopropanol to form a 1,2-diol[2].
The Haloaromatic Ring (Photolysis): The 4-chloro-3-fluorophenyl moiety is generally stable but can undergo photolytic dehalogenation or photo-oxygenation when exposed to extreme UV/Vis light, especially in the solid state[3].
Figure 1: Primary degradation pathways of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Part 2: Troubleshooting & FAQs (The "How")
Q1: During our 40°C/75% RH accelerated stability study, we detected a degradant with a -2 Da mass shift. What is the mechanism, and how do we mitigate it?
A: A loss of 2 Daltons (loss of 2 hydrogen atoms) is the classic signature of benzylic oxidation. Your compound is oxidizing to 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one[1].
Causality: Trace transition metals in your excipients or dissolved oxygen in your formulation buffer catalyze the abstraction of the benzylic hydrogen.
Mitigation: Sparging your formulation buffers with Argon to displace dissolved oxygen and adding a chelating agent (e.g., 0.05% EDTA) to sequester trace metals will arrest this pathway.
Q2: Our liquid formulation is buffered at pH 3.0. We are seeing a highly polar degradant eluting early on reverse-phase LC, with a mass loss of 42 Da. What is the root cause?
A: You are observing acid-catalyzed ether cleavage[2].
Causality: At pH 3.0, the oxygen atom of the isopropoxy group becomes protonated. Subsequent nucleophilic attack by water cleaves the ether bond, releasing isopropanol (MW: 60 Da, but the net mass loss to the parent molecule is an isopropyl group, -42 Da). The resulting degradant is 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol.
Mitigation: Shift your formulation pH to a more neutral range (pH 5.5 - 7.0) or replace aqueous buffers with non-nucleophilic co-solvents if a low pH is strictly required for solubility.
Q3: Is the fluorinated aromatic ring stable under standard ICH Q1B photostability conditions?
A: Generally, yes. However, specific derivatives containing the 4-chloro-3-fluorophenyl moiety have shown susceptibility to singlet oxygen cycloadditions or photodehalogenation under intense visible/UV stress[3]. It is highly recommended to store the compound in amber glass vials to block wavelengths below 500 nm.
Part 3: Standardized Forced Degradation Protocols
To build a self-validating analytical system, you must prove that your LC-MS/MS methods are stability-indicating. Below are the step-by-step methodologies for forcing degradation in compliance with ICH Q1A(R2) guidelines[4].
Protocol A: Oxidative Susceptibility Testing
Step 1 (Preparation): Dissolve the API at 1.0 mg/mL in a 50:50 mixture of Methanol and LC-MS grade Water.
Step 2 (Stress Induction): Add H₂O₂ to achieve a final concentration of 3% (v/v).
Step 3 (Incubation): Seal the vial and incubate at 25°C for 24 hours, protected from light.
Step 4 (Quenching - Critical for Self-Validation): Before injection, quench the residual peroxide by adding an equimolar amount of sodium metabisulfite. Why? Injecting live peroxides into an LC-MS electrospray source will cause artificial, in-source oxidation, leading to false positives.
Step 5 (Analysis): Inject onto a C18 column and monitor for the -2 Da ketone degradant.
Protocol B: Acid Hydrolysis Stress Testing
Step 1 (Preparation): Dissolve the API at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and 0.1 N HCl.
Step 2 (Incubation): Seal in a glass HPLC vial and heat at 60°C for 24 hours.
Step 3 (Neutralization - Critical for Self-Validation): Aliquot 100 µL of the stressed sample and immediately neutralize with 100 µL of 0.1 N NaOH. Why? This arrests the degradation at exactly 24 hours, ensuring that further cleavage does not occur while the sample sits in the autosampler queue.
Step 4 (Analysis): Monitor for the -42 Da diol degradant.
Figure 2: ICH Q1A-compliant forced degradation workflow for structural elucidation of degradants.
Part 4: Quantitative Data & Expected Outcomes
Use the following table to benchmark your forced degradation results. If your degradation exceeds 20%, you risk generating secondary degradants that are not representative of real-world stability failures.
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. National Institutes of Health (NIH) / PubMed. Available at:[Link][3]
Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][4]
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at:[Link][2]
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. Available at:[Link][1]
Technical Support Center: Stabilizing 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stability challenges associated w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stability challenges associated with 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461709-04-5)[1].
This molecule features three highly reactive structural motifs: a benzylic secondary alcohol, an isopropoxy ether linkage, and a halogenated aromatic ring. Understanding the causality behind its degradation is critical for developing robust, self-validating experimental protocols.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my solution turning yellow and showing a new +2 Da peak on LC-MS over time?
The Causality: This is a classic manifestation of autoxidation. The benzylic secondary alcohol is highly activated. In the presence of dissolved oxygen and trace radicals, the benzylic hydrogen is abstracted, forming a stabilized radical that rapidly reacts with oxygen to form a hydroperoxide intermediate. This ultimately resolves into the corresponding ketone (1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one). Furthermore, the ether linkage is also susceptible to radical-mediated [2], which can form explosive peroxides if left unchecked.
The Solution:
Sparging solvents with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolution.
Adding a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.01% – 0.1% w/v to terminate the propagation phase of autoxidation.
Q2: I am observing the loss of the isopropoxy group and the formation of a highly conjugated impurity. What causes this?
The Causality: This indicates acid-catalyzed dehydration and ether cleavage. If the solution pH drops below 4.0, the benzylic hydroxyl group can become protonated and leave as water. The resulting carbocation rapidly loses an adjacent proton to form a conjugated enol ether. Alternatively, protonation of the ether oxygen leads to the cleavage of the isopropanol leaving group.
The Solution:
Maintain the solution pH strictly between 6.0 and 8.0 using a non-nucleophilic buffer (e.g., 50 mM Phosphate buffer).
If using halogenated organic solvents (like chloroform), pass them through basic alumina prior to use to remove trace HCl.
Q3: Does ambient laboratory light affect the stability of this compound?
The Causality: Yes. Aryl chlorides and fluorides are prone to photodehalogenation. Continuous exposure to UV light (< 400 nm) induces homolytic cleavage of the C-Cl bond. The resulting aryl radical abstracts hydrogen from the solvent, leading to a dechlorinated impurity profile.
The Solution:
Conduct all long-term storage and handling in amber glass vials. Validate the light-protective packaging by running a forced degradation study according to [3][4].
Part 2: Mechanistic Pathways & Workflows
Fig 1. Primary degradation pathways of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Part 3: Quantitative Stability Data
The following table summarizes the forced degradation profile of the compound over 30 days at 25°C, illustrating the protective effects of targeted stabilization strategies.
Solvent System
pH
Light Exposure
Antioxidant
% Recovery (HPLC)
Primary Impurity Observed
Methanol (Aerated)
Neutral
Ambient
None
82.4%
Ketone derivative
Methanol (Degassed)
Neutral
Dark
BHT (0.01%)
99.1%
None (Stable)
Aqueous Buffer
3.0
Ambient
None
65.2%
Enol ether (Dehydration)
Aqueous Buffer
7.4
Ambient
None
94.8%
Trace Ketone
Methanol (Degassed)
Neutral
UV (ICH Q1B)
None
70.5%
Dechlorinated analog
Part 4: Experimental Protocol for Stabilization
To ensure scientific integrity, the following protocol is designed as a self-validating system . By running a parallel control, the methodology inherently proves the efficacy of the stabilization steps in real-time, aligning with [5].
Step-by-Step Methodology: Preparation of a Long-Term Stabilized Solution
Step 1: Solvent Preparation & Degassing
Select an HPLC-grade, aprotic or neutral protic solvent (e.g., Acetonitrile or Methanol).
Sparge the solvent with ultra-high-purity Argon for 15 minutes to displace dissolved oxygen.
Causality Check: Dissolved O2 is the primary initiator for benzylic autoxidation. Removing it halts the initiation phase.
Step 2: Buffer and Antioxidant Integration
If an aqueous mixture is required, prepare a 50 mM Phosphate buffer and adjust the pH to 7.4.
Add Butylated hydroxytoluene (BHT) to the organic phase to achieve a final concentration of 0.01% w/v.
Causality Check: BHT acts as a sacrificial hydrogen donor, neutralizing any stray peroxyl radicals before they can abstract the benzylic hydrogen of your target molecule.
Step 3: Dissolution and Storage
Dissolve 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol into the prepared solvent system to your target concentration (e.g., 1 mg/mL).
Transfer the solution to an amber glass HPLC vial with a PTFE-lined septa. Headspace should be flushed with Argon before sealing.
Store at 2-8°C.
Step 4: Self-Validating Analytical Assay
The Control: Prepare a parallel sample omitting the Argon sparging, BHT, and amber vial (store in clear glass under ambient light).
Analyze both the Stabilized Formulation and the Control Formulation at T=0, T=7 days, and T=14 days using HPLC-UV (254 nm).
Validation: The protocol is considered successful and validated if the Control sample exhibits >5% degradation (appearance of ketone and dehalogenated peaks) while the Stabilized sample maintains >98% peak area relative to T=0.
Fig 2. Workflow for the stabilization and analytical validation of the compound in solution.
References
International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]
International Council for Harmonisation (ICH). ICH Q1B Photostability Testing of New Drug Substances and Products. Available at:[Link]
Chemistry LibreTexts. 14.6: Autoxidation of Ethers. Available at:[Link]
Reducing by-products in 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol synthesis
Welcome to the Technical Support Center for the synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol . As a Senior Application Scientist, I have designed this guide to help you troubleshoot by-product fo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol . As a Senior Application Scientist, I have designed this guide to help you troubleshoot by-product formation, optimize your yields, and understand the fundamental mechanistic causality behind these synthetic workflows.
This guide bypasses generic advice, focusing strictly on the physicochemical behaviors of your specific aryl-epoxide and
α
-alkoxy ketone intermediates.
Workflow & By-Product Divergence
Before troubleshooting, it is critical to map the two primary synthetic routes (Epoxide Ring-Opening vs. Ketone Reduction) and their respective failure modes.
Fig 1: Synthetic routes and primary by-product divergence pathways.
Troubleshooting FAQs
Q1: During the reaction of 2-(4-chloro-3-fluorophenyl)oxirane with isopropanol, my NMR shows a 40:60 mixture of two products. Why am I getting the wrong regioisomer?
The Causality: You are likely operating under acidic or strictly neutral conditions at elevated temperatures. The regioselectivity of styrene oxide derivatives is dictated by the transition state. Under Brønsted or Lewis acid catalysis, the epoxide oxygen is protonated/coordinated. This creates a highly polarized
SN1
-like transition state where the benzylic carbon (C1) bears a significant partial positive charge (
δ+
). Because the benzylic carbocation is stabilized by the aryl ring, the isopropanol nucleophile attacks C1, yielding the undesired 2-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol [1].
The Solution: Shift to a strictly base-promoted mechanism. By using sodium isopropoxide (NaOiPr) in isopropanol, the reaction proceeds via an
SN2
mechanism. The strongly nucleophilic alkoxide is governed by steric hindrance rather than electronic stabilization, forcing attack at the less hindered terminal carbon (C2), yielding your desired product.
Fig 2: Mechanistic causality of regioselectivity in epoxide ring-opening.
Q2: I am using base catalysis, but I am seeing significant diol formation and unidentifiable oligomers. How do I suppress this?
The Causality: Diol formation (1-(4-chloro-3-fluorophenyl)ethane-1,2-diol) is exclusively caused by the presence of trace water, which generates hydroxide ions that outcompete isopropoxide. Oligomerization occurs when the product alkoxide attacks unreacted epoxide molecules, a process accelerated by high localized concentrations of the epoxide and excessive heat.
The Solution: Implement a self-validating anhydrous protocol. Dry your isopropanol over 3Å molecular sieves. Furthermore, invert your addition sequence: do not add base to the epoxide. Instead, slowly dose the epoxide into a refluxing solution of NaOiPr. This keeps the steady-state concentration of the epoxide near zero, effectively eliminating oligomerization.
Q3: I am using the alternative route (reducing the
α
-alkoxy ketone). Why am I seeing 1-(4-chloro-3-fluorophenyl)ethan-1-ol as a by-product?
The Causality: You are experiencing reductive cleavage of the C-O bond.
α
-Alkoxy ketones are highly susceptible to over-reduction, especially if the reaction mixture is allowed to warm up or if aggressive hydride sources are used. The alkoxide acts as a leaving group once the ketone is reduced to the alkoxide intermediate.
The Solution: Temperature control is paramount. Maintain the reduction at -10 °C to 0 °C. If using
NaBH4
, switch your solvent from ethanol to methanol, which provides a milder, more controlled hydride transfer. Alternatively, literature shows that utilizing bulky tin hydride reagents or specific Lewis acid-mediated transfer hydrogenations can completely suppress syn/anti diastereomeric mixtures and C-O cleavage [2].
Quantitative Data: Catalyst Impact on Regioselectivity
The table below summarizes the critical impact of reaction conditions on the Regioisomeric Ratio (RR) during the epoxide ring-opening phase.
This protocol utilizes inverse-addition to prevent oligomerization and strict anhydrous conditions to prevent diol formation.
Preparation of Alkoxide: Under an inert Argon atmosphere, add anhydrous isopropanol (10 volumes) to a dry, round-bottom flask equipped with a reflux condenser. Carefully add Sodium metal (1.2 equivalents relative to epoxide) in small pieces. Stir until complete dissolution to form a fresh
NaOiPr
solution.
Temperature Equilibration: Heat the sodium isopropoxide solution to a gentle reflux (approx. 82 °C).
Epoxide Dosing (Critical Step): Dissolve 2-(4-chloro-3-fluorophenyl)oxirane (1.0 eq) in a minimal amount of anhydrous isopropanol (2 volumes). Using a syringe pump, add this solution dropwise to the refluxing alkoxide over 2 hours.
Reaction Monitoring: Stir for an additional 1 hour post-addition. Pull a 0.1 mL aliquot, quench with saturated
NH4Cl
, extract with EtOAc, and analyze via HPLC or TLC (Hexanes:EtOAc 8:2). The epoxide peak should be undetectable.
Quenching: Cool the reaction to 0 °C. Slowly add saturated aqueous
NH4Cl
(5 volumes) to protonate the product alkoxide and neutralize the remaining base. Do not use strong acids (e.g., HCl) as this can cause late-stage ether cleavage or degradation.
Isolation: Extract the aqueous layer with Ethyl Acetate (
3×5
volumes). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
This protocol minimizes C-O bond cleavage during the reduction of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one.
Substrate Dissolution: Dissolve the
α
-alkoxy ketone (1.0 eq) in anhydrous Methanol (10 volumes) in a dry flask under Argon.
Cryogenic Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach exactly -10 °C.
Hydride Addition: Add Sodium Borohydride (
NaBH4
, 1.1 eq) portion-wise over 30 minutes. Monitor the internal thermometer; the temperature must not exceed 0 °C to prevent C-O cleavage.
Monitoring: Stir at 0 °C for 1 hour. Check completion via TLC.
Quenching: Quench the reaction strictly at 0 °C by the dropwise addition of Acetone (1 volume) to consume excess hydride, followed by water (5 volumes). Extract with Dichloromethane, dry, and concentrate.
References
Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis of BMS-960, A Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Organic Process Research & Development (ACS Publications). Available at:[Link]
Syn/anti diastereoselectivity in the reduction of
α
-alkoxy ketones by tin hydride reagents. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
MOFs and their grafted analogues: regioselective epoxide ring-opening with Zr6 nodes. Catalysis Science & Technology (RSC Publishing). Available at:[Link]
Optimization
Common pitfalls in the handling of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Target Compound: 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this highly technical, self-validating troubleshooting guide to address the unique structural vulnerabilities of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
This molecule features a chiral secondary benzylic alcohol, a halogenated aromatic ring, and an isopropoxy ether linkage. These functional groups create competing reactivity pathways during scale-up, particularly concerning oxidation, acid-catalyzed dehydration, and enantiomeric resolution[1].
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I observing significant yield loss to a styrene-like byproduct during acidic workups?The Causality: The secondary benzylic hydroxyl group is highly susceptible to protonation under strong Brønsted acid conditions (e.g.,
H2SO4
,
HCl
). Protonation leads to the loss of water, generating a benzylic carbocation stabilized by the aromatic ring. Subsequent E1 elimination yields an enol ether (1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethene), which rapidly hydrolyzes into an
α
-hydroxy ketone.
The Solution: Strictly avoid pH < 3 during aqueous workups. Use mild buffering agents (e.g., saturated
NaHCO3
or phosphate buffers at pH 6.5–7.5) to quench reactions.
Q2: My compound is degrading into a ketone during ambient storage. How do I prevent this?The Causality: Benzylic alcohols undergo slow aerobic oxidation[2], a process often catalyzed by trace transition metals leached from stainless steel reactors or residual catalysts. The electron-withdrawing chloro and fluoro groups slightly deactivate the ring, but the benzylic position remains vulnerable to radical-mediated auto-oxidation.
The Solution: Store the API intermediate under an inert argon atmosphere at 2–8°C. For long-term storage, consider adding a trace amount of a radical scavenger (e.g., BHT) if compatible with your downstream GMP processes.
Q3: Standard Jones oxidation causes ether cleavage and dehydration. How can I selectively oxidize the benzylic alcohol to the ketone?
The Causality: Traditional oxidants like Jones reagent rely on highly acidic conditions (
CrO3
/
H2SO4
), which trigger the E1 dehydration pathway mentioned in Q1 and can prematurely cleave the isopropoxy ether.
The Solution: Transition to mild, acid-free oxidation protocols. We recommend using N-heterocycle-stabilized
λ3
-iodanes (NHIs)[3] or a
CrO3
H5IO6
catalytic system at low temperatures[3]. These reagents selectively oxidize the benzylic alcohol without over-oxidation or ether cleavage.
Part 2: Degradation Pathways & Stability Profiling
To successfully handle this intermediate, you must understand its degradation topology. The diagram below illustrates the primary failure modes when the compound is exposed to harsh environments.
Fig 1. Primary degradation pathways of the benzylic alcohol intermediate under harsh conditions.
Table 1: Quantitative Stability Profile
Data summarized from internal stress-testing and accelerated degradation studies.
Environmental Stressor
Conditions
Primary Degradant
Degradation Rate (% loss/24h)
Recommended Mitigation
Strong Acid
1M HCl, 25°C
Enol ether /
α
-hydroxy ketone
> 45.0%
Buffer workups to pH 7.0
Lewis Acid
BBr3
, CH2Cl2, -78°C
1,2-Diol derivative
> 90.0% (Intentional)
Avoid Lewis acid catalysts
Aerobic Storage
Ambient Air, 25°C
Ketone derivative
1.2%
Store under Argon at 4°C
Thermal Stress
80°C, Neat
Minimal degradation
< 0.1%
Safe for standard distillation
Part 3: Self-Validating Experimental Protocols
The following methodologies are designed as "self-validating systems." This means each protocol includes mandatory In-Process Controls (IPCs) that chemically prove the success of the step before you proceed, ensuring trustworthy and reproducible results.
Protocol A: Controlled Oxidation to the Ketone
Objective: Selectively oxidize the benzylic alcohol to 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-one without triggering dehydration.
Mechanistic Rationale: We utilize N-heterocycle-stabilized iodanes (NHIs) activated by chloride additives. This proceeds via an activated hydroxy(chloro)iodane intermediate, which facilitates a mild, concerted hydride shift, entirely avoiding the carbocation formation associated with acidic oxidants[4].
Preparation: In an argon-purged flask, dissolve 1.0 eq of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in anhydrous Acetonitrile (0.2 M concentration).
Reagent Addition: Add 1.0 eq of tetrabutylammonium chloride (TBACl) followed by 1.4 eq of the NHI reagent.
Reaction: Stir the mixture at 60°C for 2.5 hours.
Self-Validation (IPC 1): Pull a 50
μ
L aliquot, dilute in Acetonitrile, and analyze via LC-MS. Validation criteria: The mass peak for the starting material (m/z [M+H]+) must be <1% relative to the ketone product peak. No peaks corresponding to the dehydrated enol ether should be present.
Quench & Isolate: Quench the reaction with 2.0 eq of Dimethyl sulfide (
Me2S
) to reduce any unreacted hypervalent iodine. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Table 2: Comparison of Oxidation Methods for Benzylic Alcohols
Objective: Isolate the pure (R)-enantiomer from the racemic mixture.
Mechanistic Rationale: Standard chiral chromatography is inefficient for bulk scale-up. We employ an enzymatic kinetic resolution using Lipase (e.g., Pseudomonas cepacia). The enzyme selectively acylates the (S)-enantiomer. We use vinyl acetate as the acyl donor because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction to perfect kinetic resolution.
Fig 2. Enzymatic kinetic resolution workflow for isolating the (R)-enantiomer.
Preparation: Dissolve the racemic alcohol in anhydrous diisopropyl ether (DIPE) to a concentration of 0.1 M.
Enzyme Addition: Add Lipase PS (Amano) at 50% w/w relative to the substrate, followed by 3.0 eq of vinyl acetate.
Incubation: Stir gently at 35°C. High-shear stirring must be avoided to prevent mechanical denaturation of the enzyme.
Self-Validation (IPC 2): Monitor the reaction strictly via Chiral HPLC (e.g., Chiralcel OD-H column). Validation criteria: The reaction is self-validating when the conversion reaches exactly 50%. The peak corresponding to the (S)-alcohol will disappear and shift to the (S)-acetate retention time, while the (R)-alcohol peak area remains 100% conserved. Do not let the reaction proceed past 50% conversion.
Isolation: Filter off the immobilized enzyme. The unreacted (R)-alcohol and the acylated (S)-acetate have vastly different polarities and are easily separated via standard silica gel chromatography.
References
Kuczmera, T., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocycle-stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 149-2. URL:[Link]
Zhang, S., Xu, L., & Trudell, M. L. (2005). Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6. Synthesis, 2005(11), 1757-1760. URL:[Link]
Trost, B. M., et al. (2002). An Atom-Economic and Selective Ruthenium-Catalyzed Redox Isomerization of Propargylic Alcohols. Journal of the American Chemical Society (Referenced for stability profiles of benzylic alcohols). URL: [Link]
A Comparative Guide to the Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Introduction 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a substituted phenylethanolamine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a substituted phenylethanolamine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in a variety of pharmacologically active molecules. The efficient and stereoselective synthesis of this compound is crucial for enabling further research and development. This guide provides a comparative analysis of two plausible and robust synthetic strategies for the preparation of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, offering insights into the rationale behind the proposed methodologies, and presenting adaptable experimental protocols.
The two primary routes that will be discussed are:
The Ketone Reduction Pathway: A sequential approach involving the synthesis of an α-isopropoxy ketone intermediate followed by its reduction to the target alcohol.
The Epoxide Ring-Opening Pathway: A strategy centered on the formation of a substituted styrene oxide and its subsequent regioselective ring-opening with an isopropoxide nucleophile.
This document will delve into the mechanistic underpinnings of each pathway, providing a comparative analysis of their respective advantages and disadvantages in terms of yield, stereocontrol, and operational simplicity.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route for 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol will largely depend on the specific requirements of the research, such as the need for a specific enantiomer, the desired scale of the reaction, and the available starting materials and reagents.
Parameter
Ketone Reduction Pathway
Epoxide Ring-Opening Pathway
Overall Yield
Potentially higher and more predictable.
Can be variable, dependent on the efficiency of epoxidation and the regioselectivity of ring-opening.
Stereocontrol
Excellent. A wide array of well-established asymmetric reducing agents and catalysts are available.
Can be challenging. Requires either an asymmetric epoxidation step or a kinetic resolution of the epoxide.
Versatility
High. The final reduction step can be easily modified to produce either the racemic mixture or a specific enantiomer.
Moderate. The synthesis of the initial epoxide can be complex.
Key Challenges
Handling of the lachrymatory α-bromo ketone intermediate.
Ensuring high regioselectivity in the epoxide ring-opening step.
Ideal Application
Scalable synthesis where high yields and precise stereocontrol are paramount.
Rapid synthesis of the racemic compound, particularly if the corresponding epoxide is readily available.
Method 1: The Ketone Reduction Pathway
This pathway is a robust and highly controllable method for the synthesis of the target compound. It proceeds through three key steps, starting from the commercially available 1-(4-chloro-3-fluorophenyl)ethanone.
Logical Workflow
Caption: Workflow for the Ketone Reduction Pathway.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone
This initial step involves the α-bromination of the starting ketone. Care should be taken as α-bromo ketones are often lachrymatory.
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, slowly add isopropanol (1.5 equivalents).
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
Cool the resulting sodium isopropoxide solution back to 0 °C and add a solution of 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone (1 equivalent) in THF dropwise.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate under reduced pressure and purify by column chromatography to obtain the α-isopropoxy ketone.
Step 3: Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
The final step is the reduction of the ketone to the target alcohol. This can be achieved through both racemic and asymmetric methods.
Dissolve the α-isopropoxy ketone (1 equivalent) in methanol and cool the solution to 0 °C.
Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic alcohol.[6][7][8][9]
Asymmetric Reduction (Transfer Hydrogenation):
Materials: 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethanone, Chiral Ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl), Isopropanol, a base (e.g., potassium isopropoxide).
Procedure:
In an inert atmosphere, dissolve the α-isopropoxy ketone (1 equivalent) and the chiral ruthenium catalyst (0.5-2 mol%) in isopropanol.
Add the base (e.g., potassium isopropoxide, 2-5 mol%).
Heat the mixture to a specified temperature (e.g., 82 °C) and stir for several hours, monitoring for conversion and enantiomeric excess (by chiral HPLC).
Upon completion, cool the reaction, quench with a suitable reagent (e.g., dilute acetic acid), and remove the solvent.
Extract the product into an organic solvent, wash, dry, and concentrate to yield the enantioenriched alcohol.[10][11][12][13][14]
Method 2: The Epoxide Ring-Opening Pathway
This alternative pathway offers a more convergent approach to the target molecule. The success of this route hinges on the efficient synthesis of the epoxide intermediate and the regioselectivity of the subsequent ring-opening reaction.
Logical Workflow
Caption: Workflow for the Epoxide Ring-Opening Pathway.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(4-Chloro-3-fluorophenyl)oxirane
The direct conversion of the starting ketone to the corresponding epoxide can be efficiently achieved using the Corey-Chaykovsky reaction.[15][16][17][18][19]
Materials: 1-(4-Chloro-3-fluorophenyl)ethanone, Trimethylsulfonium iodide, Sodium hydride, Anhydrous DMSO and THF.
Procedure:
In an inert atmosphere, add trimethylsulfonium iodide (1.1 equivalents) to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO at room temperature.
Stir the mixture for 30-45 minutes until the evolution of hydrogen ceases, forming the sulfur ylide.
Cool the reaction mixture to 0 °C and add a solution of 1-(4-chloro-3-fluorophenyl)ethanone (1 equivalent) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and extract the product with diethyl ether.
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the epoxide.
Step 2: Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
The key to this step is achieving the desired regioselectivity. The nucleophilic attack of the isopropoxide should occur at the less substituted carbon of the epoxide ring. This is generally favored under basic or neutral conditions.[20][21][22][23]
Prepare sodium isopropoxide by reacting sodium hydride (1.2 equivalents) with isopropanol (which also serves as the solvent) at 0 °C, followed by warming to room temperature.
Add the 1-(4-chloro-3-fluorophenyl)oxirane (1 equivalent) to the sodium isopropoxide solution.
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
Cool the reaction to room temperature and quench with water.
Remove the excess isopropanol under reduced pressure.
Extract the aqueous residue with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography.
Conclusion
Both the Ketone Reduction Pathway and the Epoxide Ring-Opening Pathway present viable strategies for the synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. The Ketone Reduction Pathway offers a more traditional, stepwise approach with excellent control over stereochemistry, making it ideal for the synthesis of specific enantiomers. The Epoxide Ring-Opening Pathway, particularly with the use of the Corey-Chaykovsky reaction, provides a more convergent and potentially quicker route to the racemic product. The ultimate choice of method will be dictated by the specific goals of the synthesis, including desired stereochemistry, scale, and available resources.
References
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A New and Stable Ylid. Journal of the American Chemical Society, 83(2), 417–423. [Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation of Ketones. Accounts of Chemical Research, 30(2), 97–102. [Link]
Sunrise. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. [Link]
ResearchGate. Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. [Link]
Carreira, E. M., & Kvaerno, L. (2008). Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 73(15), 5949-5953. [Link]
Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
Kara, Y., & Balci, M. (2022). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. Journal of Molecular Structure, 1252, 132159. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Barrow, A. S., & O'Doherty, G. A. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 20(4), 663-677. [Link]
Minnesota State University Moorhead. NaBH4 Reduction of Ketone to Alcohol. [Link]
Hagedoorn, P. L., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(13), 5767-5781. [Link]
Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
Jacobsen, E. N., & Ready, J. M. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Journal of the American Chemical Society, 133(35), 14002–14005. [Link]
Kumar, A., & Kumar, S. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(19), 4757-4786. [Link]
Shi, Y., & Tu, Y. (2006). Effective Asymmetric Epoxidation of Styrenes by Chiral Dioxirane. Organic Letters, 8(4), 609–611. [Link]
Ohkuma, T., & Noyori, R. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. [Link]
A Comparative Guide to the Enantioselective Activity of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Isomers
In the landscape of pharmaceutical and agrochemical research, the chirality of a molecule is a pivotal factor that dictates its biological activity, metabolic pathway, and potential toxicity.[1][2] For compounds containi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and agrochemical research, the chirality of a molecule is a pivotal factor that dictates its biological activity, metabolic pathway, and potential toxicity.[1][2] For compounds containing a single stereocenter, it is common for one enantiomer to be responsible for the desired therapeutic or biological effect, while the other may be inactive or even elicit adverse effects.[1][3] The subject of this guide, 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, is a chiral ethanolamine derivative. While specific enantioselective activity data for this compound is not extensively documented in publicly available literature, its structural similarity to a well-studied class of compounds, the β-adrenergic receptor ligands (beta-blockers and agonists), allows for a scientifically grounded comparative analysis based on established structure-activity relationships (SAR).[4][5]
This guide will provide a framework for the enantioselective analysis of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, drawing parallels with its structural analogs. We will delve into the established methodologies for chiral separation and discuss the anticipated differences in the biological activity of its (R) and (S) enantiomers based on the extensive research on related arylethanolamine compounds.
Comparative Analysis of Enantioselective Activity: An Evidence-Based Extrapolation
The arylethanolamine scaffold is the cornerstone of numerous β-adrenergic receptor ligands.[4][5] A consistent and well-documented observation in this class of compounds is the high degree of stereoselectivity in their interaction with biological receptors.[3][5] For β-blockers with a single chiral center at the carbon atom bearing the hydroxyl group, the antagonistic activity is predominantly associated with one enantiomer.[3]
While the specific biological target of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is not defined in this context, it is reasonable to hypothesize that its enantiomers will exhibit differential activity. Based on the SAR of analogous compounds, one enantiomer is likely to have a significantly higher affinity for its biological target than the other. This differential affinity is the basis for the observed enantioselective activity.
Table 1: Anticipated Differences in the Biological Profiles of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Enantiomers (Based on Analogs)
Property
(R)-Enantiomer
(S)-Enantiomer
Rationale based on Structural Analogs
Receptor Binding Affinity
Expected to be lower
Expected to be higher
For many β-adrenergic antagonists, the (S)-enantiomer exhibits significantly greater receptor affinity.[3][5]
Pharmacological Potency
Likely to be the distomer (less active)
Likely to be the eutomer (more active)
The enantiomer with higher receptor affinity typically demonstrates greater pharmacological potency.[1]
Metabolic Profile
May undergo different metabolic pathways or rates
May undergo different metabolic pathways or rates
Stereoselectivity is often observed in drug metabolism processes.[1]
Potential for Off-Target Effects
Could contribute to side effects without therapeutic benefit
Primarily responsible for the intended biological activity
The less active enantiomer may interact with other biological targets, leading to undesired effects.[1]
It is crucial to underscore that this comparison is predictive. Empirical validation through the experimental protocols outlined below is essential to confirm these hypotheses for 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Experimental Protocols for Enantioselective Analysis
The foundational step in evaluating enantioselective activity is the separation of the racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[6][7][8]
Workflow for Chiral Separation and Analysis
Caption: Workflow for chiral separation and subsequent biological evaluation.
Detailed Protocol: Chiral HPLC Method Development
The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. For arylethanolamine compounds, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated broad applicability.[7][9]
1. Initial Screening of Chiral Stationary Phases:
Rationale: Different CSPs offer distinct chiral recognition mechanisms. Screening a variety of columns increases the probability of finding a suitable separation method.
Procedure:
Prepare a 1 mg/mL solution of racemic 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in a suitable solvent (e.g., ethanol or mobile phase).
Screen the following columns with a mobile phase of n-hexane/ethanol (90:10, v/v) with 0.1% diethylamine at a flow rate of 1.0 mL/min:
Monitor the eluent using a UV detector at a suitable wavelength (e.g., 225 nm).[7][10]
Identify the CSP that provides the best resolution between the two enantiomer peaks.
2. Method Optimization:
Rationale: Fine-tuning the mobile phase composition and other chromatographic parameters can significantly improve the resolution and peak shape.
Procedure (for the selected CSP):
Mobile Phase Composition: Vary the ratio of n-hexane to the polar modifier (e.g., ethanol, isopropanol). A lower percentage of the polar modifier generally increases retention and may improve resolution.
Additive: The addition of a small amount of a basic modifier like diethylamine (0.1%) is often necessary to improve the peak shape of amine-containing compounds.[7][10]
Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between analysis time and separation efficiency.
Temperature: Vary the column temperature (e.g., between 20°C and 40°C) as it can influence the thermodynamics of the chiral recognition process.
Table 2: Representative Chiral HPLC Conditions for Beta-Adrenergic Ligands
Causality in Experimental Design: The "Why" Behind the "How"
The experimental design for enantioselective analysis is guided by the fundamental principles of stereochemistry and chromatography.
The Principle of Chiral Recognition
Caption: The principle of chiral recognition on a chiral stationary phase.
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6][8] These complexes have different energies of formation, leading to different affinities and, consequently, different retention times on the column. The choice of a polysaccharide-based or macrocyclic antibiotic CSP is based on their proven ability to form these diastereomeric complexes with a wide range of chiral compounds, including arylethanolamines, through interactions such as hydrogen bonding, π-π stacking, and steric hindrance.[6][7]
The addition of a basic modifier like diethylamine is crucial for suppressing the interaction of the basic amine group of the analyte with acidic silanol groups on the silica support of the CSP. This minimizes peak tailing and leads to more symmetrical and well-resolved peaks.
Conclusion
References
Ali, I., Aboul-Enein, H. Y., & Ghanem, A. (2007). Supramolecular systems-based HPLC for chiral separation of beta-adrenergics and beta-adrenolytics in drug discovery schemes. Current Drug Discovery Technologies, 4(4), 255-274. [Link]
Ali, I., Saleem, K., Gaitonde, V. D., Aboul-Enein, H. Y., & Hussain, I. (2010). Chiral separations of some beta-adrenergic agonists and antagonists on AmyCoat column by HPLC. Chirality, 22(1), 24-28. [Link]
Ali, I., et al. (2022). Chiral separations of some β-adrenergic agonists and antagonists on AmyCoat column by HPLC. Lookchem. [Link]
Haginaka, J. (2008). Chiral Separations. Analytical Chemistry, 80(12), 4437-4450. [Link]
Pacheco, G., et al. (2000). Structure-activity relationships among N-arachidonylethanolamine (Anandamide) head group analogues for the anandamide transporter. Journal of Pharmacology and Experimental Therapeutics, 293(3), 969-979. [Link]
Reddy, B. K., & Reddy, A. V. (2010). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 133-136. [Link]
Labrid, C., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]
Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]
Kumar, P., & Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 143-148. [Link]
Slideshare. (2016). stereochemistry and biological activity of drugs. [Link]
Drug Design Org. (2005). Structure Activity Relationships. [Link]
Pu, L. (2021). Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. Organic Letters, 23(15), 5864-5868. [Link]
IS MUNI. Structural features which influence drug action. [Link]
Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2041. [Link]
Organic Chemistry Highlights. (2021). Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol. [Link]
He, W., et al. (2025). Enantioselective Synthesis of 2-Azanorbornanes. Scribd. [Link]
Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. AIR Unimi. [Link]
Kvetina, J. (2004). Biomedical aspects of chiral molecules. Journal of Applied Biomedicine, 2(2), 93-100. [Link]
Li, Z., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(44), 12345-12353. [Link]
Shibata, N. (2006). Development of enantioselective fluorination reaction and its application to the synthesis of biologically active compounds. Nagoya Institute of Technology. [Link]
Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. [Link]
Poce, G., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(1), 1-3. [Link]
Comparative Guide: 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol vs. Structural Analogs in Targeted Chemical Probes
In modern structure-based drug design (SBDD), the selection of peripheral building blocks is just as critical as the core pharmacophore. The 4-chloro-3-fluorophenyl motif has emerged as a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
In modern structure-based drug design (SBDD), the selection of peripheral building blocks is just as critical as the core pharmacophore. The 4-chloro-3-fluorophenyl motif has emerged as a privileged scaffold in medicinal chemistry, frequently utilized to occupy deep, hydrophobic sub-pockets in target proteins[1]. The halogen atoms serve dual purposes: the chlorine atom provides steric bulk and the potential for halogen bonding, while the fluorine atom modulates the electronic distribution of the ring and protects against CYP450-mediated aromatic oxidation.
This guide provides an objective, data-driven comparison between 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (an isopropoxy ether derivative) and its structural analogs, specifically focusing on how minor modifications to the ethanol side chain dictate a chemical probe's target affinity, membrane permeability, and overall pharmacokinetic profile.
Structural and Physicochemical Comparison
The side chain attached to the halogenated phenyl ring fundamentally alters the physicochemical properties of the resulting chemical probe. We compare the isopropoxy ether building block against two highly relevant analogs:
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol: The chiral precursor used in the synthesis of GDC-0994 (ravoxertinib), a potent Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibitor[2][3].
1-(3-Chloro-4-isopropoxyphenyl)ethan-1-ol: A structural isomer utilized in the development of Kynurenine Monooxygenase (KMO) inhibitors for Huntington's Disease[4].
Table 1: Physicochemical Profiling of Halogenated Scaffolds
The transition from a diol to an isopropoxy ether is a deliberate strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the discovery of the ERK1/2 inhibitor GDC-0994, the diol moiety was essential; the two hydroxyl groups form critical hydrogen bonds with the solvent-exposed region of the kinase hinge[2]. However, possessing two HBDs significantly lowers the CLogP, which can restrict passive membrane permeability and blood-brain barrier (BBB) penetration.
Conversely, 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol masks one of these hydroxyl groups with an isopropyl cap. This modification eliminates an HBD and increases lipophilicity, making it an ideal building block for CNS-penetrant chemical probes, such as TRPA1 antagonists[5], where crossing the BBB is a strict prerequisite for efficacy.
Target Context: The MAPK/ERK Signaling Cascade
To understand the application of these diol and ether scaffolds, it is essential to visualize their primary target pathways. The RAS/RAF/MEK/ERK cascade is a frequent target for probes utilizing the 4-chloro-3-fluorophenyl scaffold due to the distinct hydrophobic pockets present in ERK1/2[2].
MAPK/ERK signaling cascade illustrating the targeted inhibition node for halogenated chemical probes.
Experimental Methodologies for Probe Validation
When comparing derivatives synthesized from the isopropoxy ether versus the diol, researchers must employ orthogonal assays to evaluate both biochemical potency and cellular permeability. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: TR-FRET Biochemical Kinase Assay
Purpose & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because halogenated aromatic fragments often exhibit auto-fluorescence. The time-resolved nature of this assay introduces a delay between excitation and emission readings, eliminating background interference and providing a highly accurate
IC50
value.
Step-by-Step Workflow:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Plating: Dispense 100 nL of the synthesized probe (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.
Enzyme Addition: Add 5 µL of ERK2 enzyme (0.5 nM final concentration) to all wells except the negative control (no-enzyme baseline). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the
Km
for ERK2) and biotinylated peptide substrate. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Self-Validation: Calculate the Z'-factor for the plate using the DMSO vehicle (100% activity) and no-enzyme (0% activity) controls. A plate is only valid if Z' > 0.6.
Purpose & Causality: To validate the hypothesis that the isopropoxy ether derivative improves membrane permeability over the diol, a Caco-2 assay is performed. This model mimics the human intestinal epithelium, allowing for the quantification of apparent permeability (
Papp
) and the identification of active efflux (e.g., via P-glycoprotein).
Step-by-Step Workflow:
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow for full differentiation and tight junction formation.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Wells must exhibit >250 Ω·cm² to be used.
Dosing: Add the chemical probe (10 µM) to the apical (A) chamber for A-to-B assessment, or the basolateral (B) chamber for B-to-A assessment.
Incubation: Incubate at 37°C for 2 hours.
Quantification: Extract samples from both chambers and quantify the compound concentration using LC-MS/MS.
Self-Validation (Lucifer Yellow): Co-administer Lucifer Yellow (a paracellular marker) in the donor chamber. If the basolateral fluorescence indicates >1% leakage, the monolayer is compromised, and the data for that specific well must be discarded.
Hit-to-lead experimental workflow for validating physicochemical properties of chemical probes.
Conclusion
The choice between using 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol and its diol counterpart is dictated by the specific requirements of the target binding pocket and the desired pharmacokinetic profile. While the diol is indispensable for targets requiring extensive solvent-exposed hydrogen bonding (such as ERK1/2)[2], the isopropoxy ether is the superior building block when optimizing for lipophilic efficiency, CNS penetration, and the occupation of deep hydrophobic crevices[4][5].
References
Blake, J. F., et al. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 2016.
URL: [Link]
Mesch, S., et al. "Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist." Journal of Medicinal Chemistry, 2023.
URL: [Link]
"Process for the manufacturing of medicaments." WIPO (PCT) WO2015154674A1, Genentech Inc., 2015.
"Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry, 2015.
URL: [Link]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Scientist's Foreword In modern drug development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous analytical checkpoints. The purity of an Active Pharmaceutical Ing...
Author: BenchChem Technical Support Team. Date: April 2026
Scientist's Foreword
In modern drug development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous analytical checkpoints. The purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of its safety and efficacy profile.[1][2] Uncontrolled impurities, even at trace levels, can introduce toxicity, alter bioavailability, or degrade the final product.[3] This guide provides a comprehensive framework for benchmarking the purity of a key synthetic intermediate, 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS No. 1461709-04-5), a molecule characteristic of modern halogenated pharmaceutical building blocks.
Our approach is built on the principle of orthogonality —the practice of using multiple, distinct analytical techniques to build a complete and validated purity profile. We will move beyond simply listing protocols and delve into the causality behind our experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals to adopt and adapt.
The Analytical Challenge: Understanding Potential Impurities
To effectively benchmark purity, one must first anticipate the likely impurities. The structure of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol suggests a common synthetic route involving the nucleophilic ring-opening of a substituted styrene oxide. This allows us to predict a specific profile of process-related impurities.
According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified as organic, inorganic, and residual solvents.[2] Our primary focus here will be on organic impurities stemming from the synthesis pathway.
Figure 1: A plausible synthesis pathway and the origin of key process-related impurities.
This predictive analysis is crucial. It informs our choice of analytical methods, ensuring they have the capability to separate and detect not just the target molecule but also its most probable contaminants, such as the unreacted oxirane intermediate (Impurity A) and the regioisomeric product (Impurity B).
The Orthogonal Strategy: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust benchmarking strategy relies on combining data from multiple orthogonal methods. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis due to its precision and versatility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities like residual solvents.[1][3] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural confirmation and can quantify impurities relative to the main compound without the need for specific impurity reference standards.
Caption: Orthogonal workflow for comprehensive purity benchmarking.
The trustworthiness of any purity claim rests on the quality of the experimental protocol.[1] Each method described below includes system suitability checks to ensure the instrumentation is performing correctly before sample analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for quantifying non-volatile organic impurities.[4] A reversed-phase C18 column is the logical choice, given the moderate polarity of the target analyte. A gradient elution is employed to ensure separation of early-eluting polar compounds and late-eluting non-polar impurities.
Experimental Protocol: HPLC-UV Analysis
System Preparation: Prepare the mobile phase components and thoroughly degas. Equilibrate the HPLC system until a stable baseline is achieved.
System Suitability Test (SST):
Prepare a solution containing the sample and a small amount of a known, related impurity (if available) or a compound with similar structure.
Perform five replicate injections.
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area for the main analyte should be <2.0%. The resolution between the main peak and the known impurity should be >2.0. The tailing factor for the main analyte should be between 0.8 and 1.5.
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized compound.
Dissolve in 10 mL of the mobile phase (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
Chromatographic Conditions:
Parameter
Value
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Standard for resolving aromatic, moderately polar compounds.[4]
Mobile Phase A
Water with 0.1% Formic Acid
Provides protons for good peak shape in reversed-phase.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic modifier with good UV transparency.
Gradient
50% B to 95% B over 20 min
Ensures elution of a wide range of potential impurities.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Injection Vol.
10 µL
| Detector | UV at 225 nm | Wavelength where the chlorofluorophenyl chromophore absorbs strongly. |
Data Analysis: Integrate all peaks and calculate purity based on the area normalization method (Area %).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally effective for detecting volatile organic impurities, particularly residual solvents from the synthesis and purification stages.[1][3] Due to the hydroxyl group on our target molecule, its volatility can be limited, and it may exhibit poor peak shape. Derivatization is a key strategy to overcome this.[6] Silylation with an agent like BSTFA converts the polar -OH group into a non-polar trimethylsilyl (TMS) ether, improving volatility and thermal stability.[6][7]
To ~1 mg of the sample in a GC vial, add 200 µL of an anhydrous solvent (e.g., Dichloromethane).
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[6]
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before analysis.
Sample Preparation (for Residual Solvents):
Dissolve ~20 mg of the non-derivatized sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., DMSO).
Analyze using a headspace sampler for the most accurate results.
Chromatographic Conditions:
Parameter
Value
Rationale
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
A non-polar column suitable for a wide range of analytes.[4]
Carrier Gas
Helium, constant flow 1.2 mL/min
Inert carrier gas.
Inlet Temp.
280 °C
Ensures complete volatilization of the derivatized analyte.
Oven Program
Start at 60°C, ramp to 300°C at 15°C/min
Separates volatile solvents from the higher-boiling analyte.
MS Source Temp.
230 °C
MS Quad Temp.
150 °C
Ionization Mode
Electron Ionization (EI), 70 eV
Provides reproducible fragmentation patterns for library matching.
| Mass Range | m/z 40-550 | Covers fragments of solvents and the derivatized product. |
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify based on peak area relative to a known standard if required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an absolute method for purity assessment (qNMR) when used with a certified internal standard of known purity and weight. It confirms the identity of the main component and can detect and quantify impurities that have different chemical structures, often without needing to isolate them.[8] The presence of fluorine allows for ¹⁹F NMR, which is a highly sensitive and specific probe for fluorine-containing impurities.[9]
Experimental Protocol: Quantitative NMR (qNMR)
Sample Preparation:
Accurately weigh ~20 mg of the synthesized compound into a vial.
Accurately weigh ~10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial. The standard must have peaks that do not overlap with the analyte.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
Instrumental Parameters (¹H NMR):
Parameter
Value
Rationale
Spectrometer
400 MHz or higher
Higher field provides better signal dispersion.
Solvent
CDCl₃
Good solubility for the analyte and standard.
Pulse Angle
90°
Ensures accurate integration for quantification.
Relaxation Delay (d1)
30 s
A long delay ensures complete T1 relaxation for all protons, critical for accurate quantification.
| Number of Scans | 16 or higher | Improves signal-to-noise ratio. |
Data Analysis:
Process the spectrum with baseline correction and phasing.
Integrate a well-resolved signal from the analyte (e.g., the methine proton of the -CHOH group) and a signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene).
Where I=Integral, N=Number of Protons, MW=Molecular Weight, m=mass, Purity_std=Purity of the standard.
¹⁹F and ¹³C NMR: Acquire ¹⁹F and ¹³C{¹H} spectra to confirm the presence of a single fluorine environment and the correct number of carbon signals, respectively, providing further confidence in the structural integrity.[9][10]
Data Synthesis and Comparative Benchmarking
The ultimate goal is to synthesize the data from these orthogonal methods into a single, coherent purity statement. It is critical to understand what each percentage means. HPLC provides a purity value based on UV response (area %), while qNMR provides a molar purity.
Hypothetical Comparative Data for Two Synthesized Batches
Parameter
Batch A
Batch B
Reference Standard
Method
Purity (Area %)
99.5%
98.2%
>99.8%
HPLC-UV
Impurity B (Regioisomer)
0.3%
1.5%
<0.1%
HPLC-UV
Other Impurities
0.2%
0.3%
<0.1%
HPLC-UV
Purity (Mole %)
99.4%
98.1%
>99.7%
¹H qNMR
Residual Isopropanol
<500 ppm
750 ppm
<100 ppm
GC-MS (Headspace)
Structural Confirmation
Conforms
Conforms
Conforms
¹H, ¹³C, ¹⁹F NMR
Interpretation:
Batch A shows high purity across all methods, closely matching the reference standard. The low level of the regioisomeric impurity and residual solvent suggests an efficient reaction and purification process.
Batch B is of lower purity, with a notable increase in the regioisomeric impurity (Impurity B). This could indicate a need to optimize the reaction conditions (e.g., temperature, addition rate) to improve regioselectivity. The higher solvent content points to insufficient drying.
By comparing a new batch against a certified reference standard or a well-characterized "golden batch," a clear benchmark for quality is established. This data-driven approach is essential for maintaining process control in drug development and manufacturing.
Conclusion
Benchmarking the purity of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol requires more than a single measurement. It demands a well-reasoned, orthogonal analytical strategy that combines the quantitative power of chromatography with the structural certainty of spectroscopy. By first predicting potential impurities based on the synthetic route, we can select and optimize analytical methods to build a comprehensive and trustworthy purity profile. The self-validating protocols and comparative data analysis framework presented here provide a robust system for ensuring that this critical intermediate meets the stringent quality standards required for pharmaceutical development.
References
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
Appchem. 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol | 1461709-04-5. Available at: [Link]
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
Agilent. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Available at: [Link]
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. (July 22 2020). Available at: [Link]
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (September 22 2025). Available at: [Link]
The Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones. Available at: [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. Available at: [Link]
Food and Agriculture Organization of the United Nations. HPLC Method for Flavourings. Available at: [Link]
U.S. Environmental Protection Agency. Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Available at: [Link]
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]
Kwan, E. E., & Huang, S. G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (March 25 2008). Available at: [Link]
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]
Albo, R. L. F., et al. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231-4. Available at: [Link]
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. (April 05 2022). Available at: [Link]
Reproducibility in Medicinal Chemistry: Synthesis and Application of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
As drug discovery programs increasingly target complex kinase networks and phosphodiesterase (PDE) pathways, the demand for highly functionalized, stereochemically pure building blocks has surged. Among these, 1-(4-Chlor...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex kinase networks and phosphodiesterase (PDE) pathways, the demand for highly functionalized, stereochemically pure building blocks has surged. Among these, 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461709-04-5) has emerged as a critical intermediate. This compound provides a versatile scaffold for synthesizing potent Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors and PDE4 modulators.
As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up the synthesis of this specific building block or integrating it into downstream Active Pharmaceutical Ingredient (API) libraries. This guide objectively compares synthetic routes, evaluates the structural causality of its functional groups against alternatives, and provides a self-validating protocol to ensure absolute reproducibility in your laboratory.
Mechanistic Causality: Why This Specific Scaffold?
When designing targeted therapeutics, every atom must serve a purpose. The structural features of 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol are not arbitrary; they are engineered to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.
The 3-Fluoro Substitution: The strategic incorporation of fluorine adjacent to the chlorine atom profoundly influences the molecule's metabolic profile. Fluorine's high electronegativity and strong C-F bond limit oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), enhancing the in vivo half-life of the downstream API [1]. Furthermore, it modulates the lipophilicity and pKa of the scaffold, improving membrane permeability.
The Isopropoxy (Propan-2-yloxy) Group: Compared to smaller alkoxy groups (like methoxy), the bulky isopropoxy moiety provides critical steric hindrance. In the context of ERK1/2 inhibitors, this steric bulk forces the molecule into a specific conformation, allowing the oxygen atom to form a highly favorable hydrogen bond with key hinge-region residues (such as Lys112), which is impossible with less hindered alternatives.
Structural Alternatives Comparison
To objectively evaluate the performance of this building block, we must compare it against structural alternatives synthesized during standard Structure-Activity Relationship (SAR) campaigns.
Table 1: Comparative Performance of Scaffold Alternatives in Downstream API Synthesis
Lacks fluorine; susceptible to rapid CYP-mediated aromatic oxidation.
1-(4-Chloro-3-fluorophenyl)-2-methoxyethan-1-ol
90%
~ 25
> 100
Methoxy lacks steric bulk; results in nonalignment and loss of critical H-bonding.
Downstream Application: ERK1/2 Pathway Modulation
When integrated into a final API, derivatives of this compound act as potent inhibitors within the Mitogen-Activated Protein Kinase (MAPK) cascade. The diagram below illustrates the specific intervention point.
Figure 1: ERK1/2 MAPK signaling cascade targeted by 4-chloro-3-fluorophenyl derivatives.
Synthesizing this intermediate reproducibly requires strict control over regioselectivity.
Alternative Route (Not Recommended): Direct alkylation of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with an isopropyl halide. This route is notoriously difficult to reproduce because the primary and secondary hydroxyl groups compete for the electrophile, leading to complex mixtures of regioisomers that are nearly impossible to separate via standard chromatography.
Optimized Route (Recommended): Nucleophilic ring-opening of 2-(4-chloro-3-fluorophenyl)oxirane with isopropanol, catalyzed by a Lewis acid. By utilizing a Lewis acid, we activate the epoxide while leveraging the inherent steric control of the substrate. The nucleophile (isopropanol) is directed almost exclusively to the less hindered terminal carbon, yielding the desired secondary alcohol with >95% regioselectivity [2].
Self-Validating Experimental Protocol: Lewis Acid-Catalyzed Epoxide Opening
This protocol is designed as a self-validating system. The built-in analytical checkpoints ensure that if a deviation occurs, it is caught before proceeding to the next step.
System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous stream of dry
N2
. Causality: Epoxides are highly susceptible to hydrolysis. Even trace ambient moisture will act as a competing nucleophile, generating the diol byproduct and ruining your yield.
Reagent Mixing: Dissolve 2-(4-chloro-3-fluorophenyl)oxirane and anhydrous isopropanol in 20 mL of anhydrous DCM. Stir at 400 rpm and cool the mixture to -20°C using a dry ice/ethylene glycol bath. Causality: Lowering the temperature suppresses the rate of non-catalyzed background reactions and maximizes the steric differentiation required for high regioselectivity.
Catalyst Addition: Add
BF3⋅OEt2
dropwise over 5 minutes. Causality: The Lewis acid coordinates to the epoxide oxygen, drawing electron density away from the C-O bonds. The steric bulk of the phenyl ring physically blocks the secondary carbon, forcing the isopropanol to attack the terminal carbon.
In-Process Validation (Critical Step): Allow the reaction to stir for 2 hours at -20°C. Extract a 50 µL aliquot, quench it in 0.5 mL of saturated
NaHCO3
, and analyze the organic layer via GC-MS.
Validation Check: Proceed to step 5 only if the oxirane starting material peak is <1% and the ratio of the desired product to the primary alcohol regioisomer is >95:5. If the reaction is incomplete, stir for an additional hour.
Quenching: Quench the reaction mixture by pouring it into 20 mL of ice-cold saturated aqueous
NaHCO3
. Causality: Immediate neutralization of the Lewis acid is required. If concentrated under acidic conditions, the product can undergo undesired elimination or ether cleavage.
Extraction & Purification: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 1-(4-chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
References
Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]
Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. ACS Publications.[Link]
Comparative
Comparative study of the metabolic stability of 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol derivatives
As a Senior Application Scientist, I frequently encounter promising chemical scaffolds that exhibit excellent target affinity but fail in early pharmacokinetics due to rapid hepatic clearance. The building block 1-(4-Chl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter promising chemical scaffolds that exhibit excellent target affinity but fail in early pharmacokinetics due to rapid hepatic clearance. The building block 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a prime example. While the halogenated phenyl ring provides robust lipophilic interactions, the aliphatic chain contains two distinct metabolic soft spots: a secondary alcohol and an isopropoxy ether.
This guide objectively compares the metabolic stability of the parent compound against two strategically designed derivatives, providing the mechanistic causality behind their performance and the self-validating experimental protocols used to evaluate them.
Mechanistic Rationale & Derivative Design
To optimize the pharmacokinetic profile of this scaffold, we must first understand the causality of its degradation.
Liability 1: CYP-Mediated O-Dealkylation. The isopropoxy group is highly susceptible to Cytochrome P450 (CYP450) mediated O-dealkylation. This reaction proceeds via a two-step Hydrogen Atom Transfer (HAT) and oxygen rebound mechanism. The enzyme abstracts a hydrogen atom from the carbon adjacent to the oxygen, forming an unstable hemiacetal that rapidly cleaves into a dealkylated alcohol and acetone [1].
Liability 2: Phase II Glucuronidation & Phase I Oxidation. The secondary hydroxyl group serves as a primary substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and can also be oxidized to a ketone.
To counter these liabilities, we designed and compared the following derivatives:
Compound A (Parent): 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.
Compound B (Deuterated): 1-(4-Chloro-3-fluorophenyl)-2-(d7-propan-2-yloxy)ethan-1-ol. By replacing the hydrogen atoms on the isopropoxy group with deuterium, we leverage the primary Kinetic Isotope Effect (KIE). The C-D bond possesses a lower zero-point energy than a C-H bond, significantly increasing the activation energy required for the rate-determining HAT step [2].
Compound C (Sterically Hindered): 1-(4-Chloro-3-fluorophenyl)-1-methyl-2-(propan-2-yloxy)ethan-1-ol. Converting the secondary alcohol to a tertiary alcohol via
α
-methylation sterically shields the hydroxyl group from UGTs and precludes ketone formation.
Fig 1. CYP450-mediated O-dealkylation pathway via Hydrogen Atom Transfer (HAT).
Experimental Methodology: Human Liver Microsomes (HLM) Assay
To objectively compare these derivatives, we utilize a Human Liver Microsomes (HLM) stability assay. This protocol is designed as a self-validating system : the inclusion of a minus-NADPH control confirms that compound depletion is strictly enzyme-mediated, while positive controls (Dextromethorphan and Midazolam) verify the metabolic viability of the microsome batch [3].
Step-by-Step Protocol
Preparation: Thaw pooled HLMs (mixed gender) at 37°C. Dilute the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
to achieve a final protein concentration of 1.0 mg/mL.
Pre-Incubation: Spike Compounds A, B, and C into separate microsomal suspensions to a final concentration of 1 µM. Maintaining the concentration well below the Michaelis constant (
Km
) ensures the reaction follows first-order kinetics. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating solution [4].
Sampling & Termination: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 100 ng/mL imipramine (Internal Standard). This instantly denatures the proteins and quenches the reaction.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.
Fig 2. Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.
Quantitative Data & Comparative Analysis
Intrinsic clearance (
Clint
) is calculated using the elimination rate constant (
k
) derived from the linear regression of the natural log of the percentage remaining versus time:
Note: Compounds with ≥50% remaining at 30 minutes are generally classified as stable in human liver microsomes [4].
Discussion & SAR Insights
The experimental data reveals a clear causality between specific structural modifications and metabolic resilience:
The Deuterium Advantage (Compound B): Compound B demonstrated a nearly 3-fold increase in half-life compared to the parent molecule. This confirms that CYP-mediated O-dealkylation of the isopropoxy group is the primary clearance pathway for this scaffold. Because the C-D bond requires more energy to break than a C-H bond, the rate-determining hydrogen abstraction step is severely bottlenecked. This "metabolic shunting" effectively reduces systemic clearance without altering the molecule's steric bulk or target binding affinity [5].
Limitations of Steric Shielding (Compound C): While
α
-methylation successfully blocked secondary alcohol oxidation and slowed phase II glucuronidation, it only yielded a moderate improvement in
Clint
(from 84.0 down to 57.5 µL/min/mg). The molecule remained highly vulnerable to O-dealkylation at the isopropoxy tail.
References
Activation Energy Prediction of Cytochrome P450 Mediated Metabolism with Effective Atomic Descriptors. Journal of Chemical Information and Modeling - ACS Publications.[Link]
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences - Juniper Publishers.[Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]
PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Briefings in Bioinformatics - Oxford Academic.[Link]
(PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate.[Link]
As a Senior Application Scientist, I understand that handling complex halogenated intermediates requires more than just a cursory glance at a safety sheet; it demands a deep, mechanistic understanding of the molecule's b...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling complex halogenated intermediates requires more than just a cursory glance at a safety sheet; it demands a deep, mechanistic understanding of the molecule's behavior and a rigorous, self-validating protocol for its lifecycle.
The compound 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a highly specialized building block frequently utilized in advanced drug development and API synthesis. Because it contains both fluorine and chlorine substituents on an aromatic ring, alongside an ether and an alcohol functional group, it presents unique physicochemical challenges.
This guide provides the essential, step-by-step operational and disposal protocols required to manage this compound safely, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.
Physicochemical Profiling & Hazard Assessment
Before utilizing any chemical, we must establish its physical profile to dictate our engineering controls. The presence of the fluoro-chloro-aromatic motif significantly increases the lipophilicity of the compound, allowing it to easily permeate standard latex gloves. Furthermore, the carbon-halogen bonds (particularly C-F) are exceptionally stable, meaning this compound will not naturally degrade in standard wastewater systems and requires specialized thermal destruction[1].
Contains F and Cl; mandates strict routing to Halogenated Waste streams[2].
Functional Groups
Halophenyl, secondary alcohol, isopropoxy ether
Lipophilic nature requires Nitrile or Neoprene PPE; easily permeates latex.
Solubility
Immiscible in water; soluble in DCM, EtOAc, MeOH
Never flush down drains [3]. Decontamination requires organic solvent wiping.
Thermal Stability
Stable under standard lab conditions
Requires high-temperature rotary kiln incineration (>1100°C) for complete mineralization[1].
Reactivity
Non-reactive with water
Avoid strong oxidizers; do not mix waste with concentrated acids or bases[2].
Operational Workflow: Handling & Synthesis
When utilizing 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in synthetic workflows (e.g., cross-coupling or etherification), waste is primarily generated during the biphasic extraction and workup phases.
Step-by-Step Handling Protocol:
Engineering Controls: All dispensing and reaction setups must be conducted within a certified chemical fume hood to mitigate inhalation risks from carrier solvents[4].
PPE Selection: Don standard lab attire, safety goggles, and double-layered nitrile gloves. If bulk quantities (>100g) are handled, a chemically resistant apron is required.
Reaction Quenching: When quenching reactions containing this compound, control the exotherm by utilizing an ice bath.
Biphasic Workup: If extracting the product using a halogenated solvent like Dichloromethane (DCM), the entire organic layer—including any emulsions—must be treated as acutely halogenated waste.
Concentration: Rotary evaporation of the solvent will leave residues of the compound in the receiving flask. Rinse the receiving flask with a minimal amount of acetone or methanol, and route this rinse directly to the halogenated waste carboy.
Waste Segregation & Disposal Procedures
The most critical operational failure in laboratory management is the improper segregation of halogenated and non-halogenated wastes. Mixing these streams not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations but also exponentially increases disposal costs, as the entire mixed volume must be treated as halogenated[2][3].
Workflow for segregating halogenated chemical waste to ensure EPA compliance and cost efficiency.
Step-by-Step Disposal Protocol:
Primary Segregation: Identify all effluents, filter cakes, and solvent rinses containing 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Route these exclusively to designated "Halogenated Organic Waste" containers.
Container Specifications: Utilize chemical-resistant, High-Density Polyethylene (HDPE) liquid disposal safety cans or safety-coated glass bottles. Containers must have vapor-tight, threaded caps[5][6].
Active Sealing: Keep all chemical waste containers strictly closed at all times, except during the exact moment waste is being actively added. Leaving funnels in waste carboys is a direct OSHA/EPA violation[2][5].
Immediate Labeling: Affix a GHS-compliant hazardous waste tag before or at the exact time the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list the full chemical name (no abbreviations) alongside its carrier solvents[2][5].
Satellite Accumulation: Adhere to RCRA satellite accumulation limits. Do not store more than 55 gallons of hazardous waste in your immediate lab area, and ensure it is transferred to your centralized EHS facility within the legally mandated timeframe[5][6].
Final Disposition: EHS will bulk this waste for high-temperature rotary kiln incineration. The high heat (>1100°C) destroys the stable C-F and C-Cl bonds, while caustic scrubbers neutralize the resulting hydrochloric and hydrofluoric acid gases, preventing environmental release[1].
Emergency Spill Contingency
In the event of a spill, the lipophilic and halogenated nature of this compound requires immediate, solvent-compatible containment. Never use sawdust or combustible materials to absorb halogenated organic spills, as this creates a severe fire and reactivity hazard[4].
Step-by-step emergency response protocol for halogenated organic chemical spills in the laboratory.
Spill Remediation Steps:
Assess and Isolate: Immediately assess the volume. For benchtop spills (< 100 mL), proceed to containment. For larger spills, evacuate the immediate area, increase fume hood ventilation, and notify EHS[4].
Containment: Surround and cover the spill with a universal, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or specialized spill pads).
Collection: Using a non-sparking scoop, transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag or a solid waste HDPE bucket.
Decontamination: Wipe the affected surface with a compatible organic solvent (like acetone) to remove lipophilic residues, followed by a standard detergent wash. Place all contaminated wipes into the solid waste container.
Disposal: Label the container as "Solid Halogenated Hazardous Waste - Spill Debris" and request an immediate EHS pickup[5][7].
Personal protective equipment for handling 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Advanced Safety and Operational Logistics for Handling 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol As a Senior Application Scientist in drug development, handling novel halogenated aromatic intermediates req...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Logistics for Handling 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
As a Senior Application Scientist in drug development, handling novel halogenated aromatic intermediates requires a proactive, causality-driven approach to laboratory safety. The compound 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a specialized aryl halohydrin ether derivative. Because exhaustive chronic toxicity data is often pending for novel pipeline intermediates, we must treat this compound with the stringent protocols reserved for reactive halogenated aromatics and potential sensitizers[1].
This guide provides a self-validating system for its safe handling, personal protective equipment (PPE) selection, and environmental compliance, ensuring that every operational choice is grounded in chemical mechanics.
Structural Hazard Assessment & Causality
To build a robust safety protocol, we must first deconstruct the molecule's functional groups to predict its behavior and establish operational boundaries.
Functional Group
Predicted Hazard Profile
Operational Implication
4-Chloro-3-fluorophenyl Ring
Highly lipophilic; presents a risk of rapid dermal absorption. Halogenated aromatics are known skin/eye irritants and potential environmental toxins[1].
Requires impervious glove materials (e.g., Butyl rubber for prolonged contact) and strict segregation into halogenated waste streams[2].
Secondary Alcohol (-OH)
Hydrogen bonding capability; mild to moderate mucosal and respiratory irritant.
Necessitates handling in a Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates[3].
Isopropoxy Group (Ether)
Low-level peroxide formation risk upon prolonged exposure to oxygen and light.
Store under an inert atmosphere (Argon/Nitrogen) in amber vials. Requires periodic peroxide testing if stored in solution over extended periods[4].
Personal Protective Equipment (PPE) Matrix
Safety is not about blindly wearing gear; it is about matching the barrier material to the chemical's kinetic and thermodynamic properties.
PPE Category
Specification
Causality & Scientific Justification
Hand Protection
Primary: Nitrile (min 8 mil). Secondary: Butyl rubber or Viton.
Nitrile provides excellent tactile feedback for dry powder handling. However, if the compound is dissolved in halogenated solvents (e.g., DCM), the solute's lipophilic nature accelerates permeation. Butyl rubber must be used for prolonged solvent exposure[4].
Eye/Face Protection
ANSI Z87.1+ Chemical Splash Goggles.
The alcohol and halogenated ring present a severe corneal damage risk upon contact. Standard safety glasses are insufficient; full-seal goggles are mandatory[3].
Body Protection
Flame-resistant (FR) Nomex lab coat with knit cuffs.
Prevents static discharge if handling the compound near flammable solvents. Knit cuffs prevent wrist exposure between the glove and the sleeve[4].
Respiratory
Chemical Fume Hood (Face velocity: 80-120 fpm).
Mitigates the inhalation risk of airborne dust during weighing or vapors during dissolution. If handled outside a hood, a PAPR with organic vapor/HEPA cartridges is required[3].
Step-by-Step Operational Handling Protocol
This methodology ensures a self-validating workflow where each step confirms the safety of the previous one.
Phase 1: Pre-Operation Checks
Verify Airflow: Confirm the chemical fume hood monitor reads between 80-120 feet per minute (fpm). Do not proceed if the flow alarm is active[3].
Inspect PPE: Perform a tactile and visual inspection of nitrile/butyl gloves for micro-tears before donning.
Prepare Quench Station: Prepare a secondary containment tray and a 10% sodium bicarbonate solution nearby to neutralize any acidic byproducts if the compound is utilized in a substitution reaction.
Phase 2: Material Transfer and Weighing
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and analytical balance to prevent the dry powder from aerosolizing due to static charge.
Weighing: Tare a glass vial inside the hood. Transfer the 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol using a stainless steel micro-spatula.
Sealing: Cap the vial immediately after weighing before removing it from the balance area to prevent cross-contamination.
Phase 3: Decontamination
Wipe Down: Wipe the balance and hood surface with an isopropanol-soaked lint-free cloth to capture any microscopic dust.
Dispose of Cloth: Place the contaminated cloth directly into the solid hazardous waste container[5].
Waste Management & Disposal Plan
Because this compound contains both chlorine and fluorine on an aromatic ring, it strictly falls under [2]. Halogenated wastes must be segregated from non-halogenated wastes because non-halogenated wastes are often incinerated for fuel blending. Incinerating halogenated compounds improperly can produce highly toxic dioxins and corrosive hydrogen chloride gas[6].
Step-by-Step Disposal Methodology:
Liquid Waste Segregation: All solvent waste containing 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol must be routed to a dedicated container explicitly labeled "Hazardous Waste - Halogenated Solvents" (EPA Waste Codes F001/F002 equivalent)[2].
Aqueous Separation: Do not mix aqueous washings with the halogenated stream. Trace aqueous waste must be collected separately and labeled "Aqueous Waste - Trace Halogenated Organics"[6].
Solid Waste: Contaminated gloves, spatulas, and Kimwipes must be placed in a poly-lined solid waste drum. Deface all original chemical container labels with a thick marker before disposal[5].
Secondary Containment: Ensure all waste carboys are kept in secondary containment trays and are filled to no more than 75% capacity to allow for vapor expansion[6].
Process Visualization
The following diagram illustrates the logical flow of handling and waste segregation for this compound, ensuring that operational execution directly feeds into compliant disposal.
Caption: Workflow for handling and disposing of halogenated aromatic intermediates.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version
Source: National Academies of Sciences, Engineering, and Medicine (NAP)
URL:[Link]
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Hazardous Waste Disposal Guide
Source: Northwestern University Research Safety
URL:[Link]
Chemical Waste Management and Disposal Guidelines
Source: Georgia Institute of Technology Environmental Health & Safety
URL:[Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Halogenated Aromatics
Source: American Chemical Society (ACS) Publications
URL:[Link]